molecular formula C27H23N5O2+2 B15584641 360A

360A

Numéro de catalogue: B15584641
Poids moléculaire: 449.5 g/mol
Clé InChI: KPOOEJJPTYXNTN-UHFFFAOYSA-P
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

360A is a useful research compound. Its molecular formula is C27H23N5O2+2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOOEJJPTYXNTN-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 360A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "360A" appears to be a hypothetical or proprietary substance not described in publicly available scientific literature. The following guide is a speculative framework based on plausible mechanisms for a novel therapeutic agent. All data and experimental protocols are illustrative examples.

Executive Summary

Compound this compound is a novel small molecule inhibitor of the XYZ signaling pathway, a critical cascade implicated in the pathogenesis of various proliferative diseases. This document elucidates the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Molecular Target and Binding Kinetics

This compound selectively targets the kinase domain of the fictitious protein Kinase-1 (K-1), a key upstream regulator of the XYZ pathway. Competitive binding assays have demonstrated that this compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Method
K-115LanthaScreen™ Eu Kinase Binding Assay
K-2 (off-target)> 10,000Z'-LYTE™ Kinase Assay
PKA> 10,000Z'-LYTE™ Kinase Assay
CDK2> 10,000Z'-LYTE™ Kinase Assay

Cellular Mechanism of Action

Upon entering the cell, this compound directly inhibits K-1, leading to a downstream cascade of events that culminate in cell cycle arrest and apoptosis in cancer cell lines.

Diagram 1: Signaling Pathway of this compound ```dot digraph "Signaling_Pathway_of_this compound" { graph [fontname = "Arial", label="Figure 1: Proposed Signaling Pathway of this compound", labelloc=b, labeljust=c, fontsize=12]; node [fontname = "Arial", fontsize = 10, shape = "box", style = "rounded,filled", fontcolor="#202124"]; edge [arrowhead = "vee", color = "#5F6368"];

"this compound" [fillcolor = "#FBBC05"]; "K-1" [fillcolor = "#4285F4"]; "Substrate A" [fillcolor = "#F1F3F4"]; "Substrate B" [fillcolor = "#F1F3F4"]; "Cell Cycle Arrest" [fillcolor = "#34A853"]; "Apoptosis" [fillcolor = "#EA4335"];

"this compound" -> "K-1" [label = "Inhibition", fontcolor="#EA4335", color="#EA4335"]; "K-1" -> "Substrate A" [label = "Phosphorylation"]; "Substrate A" -> "Substrate B" [label = "Activation"]; "Substrate B" -> "Cell Cycle Arrest"; "Substrate B" -> "Apoptosis"; }

Caption: Step-by-step workflow for the kinase binding affinity assay.

4.2. Cell Viability Assay

The effect of this compound on the viability of cancer cell lines was assessed using a standard MTT assay.

  • Cell Lines: Hypothetical cancer cell lines (e.g., HCC-1, Panc-1).

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with a serial dilution of this compound.

    • Following a 72-hour incubation, MTT reagent was added.

    • The resulting formazan (B1609692) crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm.

  • Data Analysis: The EC₅₀ values were determined from the dose-response curves.

Table 2: Anti-proliferative Activity of this compound

Cell LineEC₅₀ (µM)
HCC-10.5
Panc-11.2

Conclusion

Diagram 3: Logical Relationship of this compound's Action

Logical_Relationship Figure 3: Logical Flow of this compound's Therapeutic Action This compound This compound K-1_Inhibition K-1 Inhibition This compound->K-1_Inhibition XYZ_Pathway_Block XYZ Pathway Blockade K-1_Inhibition->XYZ_Pathway_Block Cell_Cycle_Arrest Cell Cycle Arrest XYZ_Pathway_Block->Cell_Cycle_Arrest Apoptosis Apoptosis XYZ_Pathway_Block->Apoptosis Therapeutic_Effect Therapeutic Effect Cell_Cycle_Arrest->Therapeutic_Effect Apoptosis->Therapeutic_Effect

The Core Stabilization Mechanism of 360A on G-Quadruplex DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule 360A is a selective stabilizer of G-quadruplex (G4) DNA structures. These non-canonical secondary structures, formed in guanine-rich regions of nucleic acids, are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. By binding to and stabilizing G4s, this compound effectively inhibits the activity of telomerase, an enzyme crucial for telomere elongation in the majority of cancer cells. This targeted action leads to telomere dysfunction, induction of a DNA damage response, and ultimately, cell cycle arrest and apoptosis in cancer cells, making this compound a compound of significant interest in the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the G-quadruplex stabilization mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated cellular pathways.

Quantitative Data on this compound Activity

The efficacy of this compound as a G-quadruplex stabilizer and telomerase inhibitor has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available.

ParameterValueCell Line/AssayReference
Telomerase Inhibition
IC50300 nMTRAP-G4 Assay[1]
Cell Viability (IC50)
T98G (glioma)4.8 ± 1.1 µMWST-1 Assay[1]
CB193 (glioma)3.9 ± 0.4 µMWST-1 Assay[1]
U118-MG (glioma)8.4 ± 0.5 µMWST-1 Assay[1]
SAOS-2 (osteosarcoma)>15 µMWST-1 Assay[1]
Primary astrocytes17.4 ± 1.2 µMWST-1 Assay[1]

Table 1: Inhibitory concentrations of this compound.

G-Quadruplex Stabilization by this compound

The primary mechanism of action of this compound is its ability to bind to and thermally stabilize G-quadruplex structures. This stabilization prevents the G4 from being unwound by helicases, thereby obstructing processes like telomere replication and gene transcription. The stabilizing effect of this compound has been demonstrated using techniques such as FRET melting assays, which measure the change in melting temperature (ΔTm) of a G4-forming oligonucleotide upon ligand binding. A higher ΔTm value indicates greater stabilization.

Experimental Protocols

FRET Melting Assay for G-Quadruplex Stabilization

This protocol is a generalized procedure based on established methods for assessing G4 stabilization by ligands like this compound.

Objective: To determine the increase in thermal stability (ΔTm) of a G-quadruplex upon binding of this compound.

Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in fluorescence resonance energy transfer (FRET) and low fluorescence emission from the donor. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and quencher, leading to an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The presence of a stabilizing ligand like this compound increases the Tm.

Materials:

  • Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21T, a human telomeric sequence)

  • This compound solution of known concentration

  • Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, with 100 mM KCl)

  • Real-time PCR instrument or a fluorometer with temperature control

Procedure:

  • Prepare a solution of the fluorescently labeled oligonucleotide at a final concentration of 0.2 µM in the assay buffer.

  • Prepare a solution of this compound at a final concentration of 1 µM in the assay buffer.

  • In a 96-well plate, set up the following reactions:

    • Control: Oligonucleotide solution without this compound.

    • Test: Oligonucleotide solution with this compound.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to perform a melt curve analysis. This typically involves an initial hold at a low temperature (e.g., 25°C) followed by a gradual increase in temperature to a high temperature (e.g., 95°C), with fluorescence readings taken at regular intervals.

  • Analyze the data to determine the Tm for both the control and test samples. The Tm is the temperature at the inflection point of the melting curve.

  • Calculate the ΔTm by subtracting the Tm of the control from the Tm of the test sample (ΔTm = Tm(with this compound) - Tm(without this compound)).

Telomeric Repeat Amplification Protocol (TRAP) Assay

Objective: To measure the inhibitory effect of this compound on telomerase activity.

Principle: The TRAP assay is a two-step process. In the first step, telomerase in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide. In the second step, these extension products are amplified by PCR. The presence of a telomerase inhibitor like this compound will reduce the amount of PCR product.

Materials:

  • Cell lysate containing active telomerase

  • TRAP reaction buffer

  • TS primer (telomerase substrate)

  • ACX primer (reverse primer for PCR)

  • dNTPs

  • Taq polymerase

  • This compound solution of varying concentrations

  • PCR instrument

  • Polyacrylamide gel electrophoresis (PAGE) equipment and reagents

Procedure:

  • Prepare a reaction mixture containing the TRAP buffer, dNTPs, and TS primer.

  • Add the cell lysate to the reaction mixture.

  • Add different concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Incubate the mixture at a temperature suitable for telomerase activity (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for telomere elongation.

  • Add the ACX primer and Taq polymerase to the reaction.

  • Perform PCR to amplify the telomerase extension products.

  • Analyze the PCR products by PAGE. The intensity of the characteristic ladder of bands will decrease with increasing concentrations of this compound.

  • Quantify the band intensities to determine the IC50 value of this compound for telomerase inhibition.

Cellular Mechanism of Action and Signaling Pathways

Stabilization of telomeric G-quadruplexes by this compound disrupts normal telomere maintenance and replication. This leads to the generation of dysfunctional telomeres, which are recognized by the cell's DNA damage response (DDR) machinery. The activation of the DDR is a key event in the cytotoxic effects of this compound.

This compound-Induced DNA Damage Response

Treatment of cancer cells with this compound leads to the formation of telomere dysfunction-induced foci (TIFs), which are characterized by the co-localization of DNA damage response proteins at telomeres. The primary signaling pathways activated in response to this compound-induced telomere damage involve the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

G4_Stabilization_Pathway cluster_ligand_interaction G4 Stabilization cluster_cellular_effects Cellular Consequences cluster_ddr DNA Damage Response This compound This compound Telomeric_G4 Telomeric G-Quadruplex This compound->Telomeric_G4 Binding Stabilized_G4 Stabilized G-Quadruplex Telomeric_G4->Stabilized_G4 Stabilization Telomere_Dysfunction Telomere Dysfunction Stabilized_G4->Telomere_Dysfunction Replication_Stress Replication Stress Stabilized_G4->Replication_Stress Telomere_Aberrations Telomere Aberrations Telomere_Dysfunction->Telomere_Aberrations ATM_ATR ATM/ATR Activation Replication_Stress->ATM_ATR Telomere_Aberrations->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

This compound-induced G4 stabilization and DNA damage response pathway.

The stabilization of telomeric G-quadruplexes by this compound interferes with telomere replication, leading to replication stress and the formation of dysfunctional telomeres. These damaged telomeres are then recognized by the ATM and ATR kinases, which initiate a signaling cascade through the phosphorylation of downstream checkpoint kinases Chk1 and Chk2. This cascade ultimately results in cell cycle arrest and the induction of apoptosis.

Experimental Workflow for FRET Melting Assay

The following diagram illustrates the workflow for determining the G-quadruplex stabilizing effect of this compound using a FRET melting assay.

FRET_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Fluorescently-labeled G4 Oligonucleotide Mix Prepare Control and Test Samples Oligo->Mix Ligand This compound Solution Ligand->Mix Instrument Real-Time PCR Instrument or Fluorometer Mix->Instrument Melt_Curve Perform Melt Curve (25°C to 95°C) Instrument->Melt_Curve Curves Generate Melting Curves Melt_Curve->Curves Tm Determine Tm for Control and Test Curves->Tm Delta_Tm Calculate ΔTm Tm->Delta_Tm

Workflow for FRET-based G-quadruplex melting analysis.

Conclusion

This compound is a potent and selective G-quadruplex stabilizer that exhibits significant anticancer activity, particularly in telomerase-positive cancer cells. Its mechanism of action is centered on the stabilization of G-quadruplex structures in telomeric DNA, leading to telomere dysfunction and the activation of the ATM/ATR-mediated DNA damage response pathway. This ultimately results in cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on G-quadruplex-targeting cancer therapies. Further detailed characterization of the binding thermodynamics and kinetics of this compound with a broader range of G-quadruplex topologies will be crucial for the rational design of next-generation G4-stabilizing compounds with enhanced efficacy and selectivity.

References

In-Depth Technical Guide: Discovery and Synthesis of Compound 360A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 360A is a synthetic, small molecule belonging to the pyridine (B92270) dicarboxamide class of compounds. It has garnered significant interest in the field of oncology and drug development due to its potent and selective activity as a G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and the promoter regions of several oncogenes. By stabilizing these structures, Compound this compound can interfere with key cellular processes such as telomere maintenance and oncogene transcription, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Compound this compound.

Discovery

The discovery of Compound this compound arose from research efforts focused on developing small molecules that could selectively target and stabilize G-quadruplex structures. The rationale was that such compounds could serve as novel anti-cancer agents by disrupting telomere function and inhibiting the expression of oncogenes. The pyridine dicarboxamide scaffold was identified as a promising pharmacophore for G4 recognition. Through systematic chemical modifications and biological screening, Compound this compound, chemically known as 3,3'-((pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium), emerged as a lead candidate with high affinity and selectivity for G4 structures over duplex DNA.[1]

Synthesis

The synthesis of Compound this compound is a multi-step process that begins with the preparation of the core pyridine dicarboxamide structure, followed by quaternization of the quinoline (B57606) nitrogen atoms.

Experimental Protocol: Synthesis of Compound this compound

Step 1: Synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

  • To a solution of 3-aminoquinoline (B160951) in a suitable solvent such as toluene, add pyridine-2,6-dicarbonyl dichloride.

  • Reflux the reaction mixture overnight.

  • The resulting precipitate, N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide, is collected by filtration, washed, and dried.

Step 2: Synthesis of 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) (Compound this compound)

  • Dissolve the product from Step 1 in a mixture of dimethylformamide (DMF) and acetone.

  • Add methyl iodide (CH₃I) to the solution.

  • Stir the reaction mixture at room temperature for 1-5 days.

  • The final product, Compound this compound, precipitates out of the solution and is collected by filtration, washed with a cold solvent like methanol, and dried. The yield for this step is typically around 61%.[2]

Characterization:

The structure and purity of the synthesized Compound this compound can be confirmed by various analytical techniques, including:

  • ¹H NMR (DMSO-d₆): δ 11.83 (s, 2H, NH), 10.13 (s, 2H), 9.67 (s, 2H), 8.62–8.53 (m, 6H), 8.49 (t, J = 7.7 Hz, 1H), 8.24 (t, J = 7.5 Hz, 2H), 8.08 (t, J = 7.6 Hz, 2H), 4.80 (s, 6H).[2]

  • ¹³C NMR (DMSO-d₆): δ 162.5, 147.5, 144.7, 141.2, 135.9, 134.5, 134.1, 132.3, 130.5, 129.9, 129.3, 126.5, 122.8, 119.3, 118.5, 49.2.[2]

  • ESI-MS: m/z 448.3 ([M-H-2I]⁺).[2]

  • HPLC-MS: To confirm purity.

Mechanism of Action

Compound this compound exerts its biological effects primarily through the stabilization of G-quadruplex structures. This interaction leads to the disruption of telomere maintenance and the activation of a DNA damage response pathway.

Signaling Pathway of Compound this compound-Induced DNA Damage Response

G4_Ligand_Pathway cluster_input Initiation cluster_target Cellular Target cluster_response DNA Damage Response cluster_outcome Cellular Outcome This compound Compound this compound G4 G-Quadruplex (Telomeres) This compound->G4 Stabilization ATM ATM (activated) G4->ATM Activation gH2AX γH2AX ATM->gH2AX 53BP1 53BP1 ATM->53BP1 SMC1 p-SMC1 ATM->SMC1 Aberrations Telomere Aberrations gH2AX->Aberrations leads to 53BP1->Aberrations SMC1->Aberrations Apoptosis Apoptosis Aberrations->Apoptosis induces

Figure 1: Signaling pathway of this compound-induced DNA damage response.

As depicted in Figure 1, Compound this compound binds to and stabilizes G-quadruplex structures, particularly at the telomeres. This stabilization is recognized by the cell as a form of DNA damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[3][4] Activated ATM then phosphorylates a cascade of downstream targets, including H2AX (to form γH2AX), 53BP1, and SMC1.[3] The accumulation of these DNA damage response proteins at the telomeres results in telomere aberrations, such as telomere fusions and deletions, which ultimately trigger apoptosis.[5]

Quantitative Biological Data

The biological activity of Compound this compound has been quantified in various assays, demonstrating its potency and selectivity.

Assay TypeTarget/Cell LineEndpointValueReference
Telomerase Inhibition TelomeraseIC₅₀300 nM
Cytotoxicity T98G (glioblastoma)IC₅₀4.8 ± 1.1 µM
CB193 (glioma)IC₅₀3.9 ± 0.4 µM
U118-MG (glioblastoma)IC₅₀8.4 ± 0.5 µM
SAOS-2 (osteosarcoma)IC₅₀>15 µM
Primary astrocytesIC₅₀17.4 ± 1.2 µM
PC-3 (prostate cancer)IC₅₀~3 µM[6]
HeLa (cervical cancer)IC₅₀~9 µM[6]
MCF-7 (breast cancer)IC₅₀~45 µM[6]
HFF-1 (normal fibroblast)IC₅₀~170 µM[6]

Experimental Protocols & Workflows

FRET Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a compound to stabilize G-quadruplex structures.

FRET_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_DNA Prepare FRET-labeled G4-forming DNA Add_Compound Add Compound this compound (various concentrations) Prepare_DNA->Add_Compound Incubate Incubate Add_Compound->Incubate Heat Increase Temperature (e.g., 25°C to 95°C) Incubate->Heat Measure Measure Fluorescence at each temperature Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Calculate_Tm Calculate Melting Temperature (Tm) Plot->Calculate_Tm

Figure 2: Experimental workflow for FRET melting assay.

Protocol:

  • A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET pair (e.g., FAM and TAMRA) at its ends.

  • The labeled oligonucleotide is incubated with varying concentrations of Compound this compound.

  • The samples are subjected to a gradual increase in temperature in a real-time PCR machine.

  • Fluorescence is monitored at each temperature increment. In the folded state, the FRET pair is in close proximity, resulting in quenching of the donor fluorophore. As the G-quadruplex unfolds with increasing temperature, the FRET pair separates, leading to an increase in donor fluorescence.

  • The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in Tm in the presence of Compound this compound indicates stabilization of the G-quadruplex structure.

Analysis of Telomere Aberrations

This workflow is used to visualize and quantify the damage to telomeres induced by Compound this compound.

Telomere_Aberration_Workflow cluster_treatment Cell Treatment cluster_fish Fluorescence In Situ Hybridization (FISH) cluster_imaging Imaging and Analysis Treat_Cells Treat cells with Compound this compound Harvest_Cells Harvest cells and prepare metaphase spreads Treat_Cells->Harvest_Cells Denature Denature chromosomal DNA Harvest_Cells->Denature Hybridize Hybridize with telomere-specific fluorescent probe (PNA) Denature->Hybridize Wash Wash to remove unbound probe Hybridize->Wash Image Image metaphase spreads using fluorescence microscopy Wash->Image Quantify Quantify telomere aberrations (e.g., fusions, losses) Image->Quantify

Figure 3: Workflow for analyzing telomere aberrations.

Protocol:

  • Cancer cell lines are treated with Compound this compound for a specified period.

  • Cells are arrested in metaphase, harvested, and chromosome spreads are prepared on microscope slides.

  • The chromosomal DNA is denatured, and a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence is hybridized to the chromosomes.

  • After washing to remove the unbound probe, the chromosomes are counterstained with a DNA dye (e.g., DAPI).

  • Metaphase spreads are imaged using a fluorescence microscope, and various telomere aberrations, such as sister telomere fusions, telomere losses, and telomere doublets, are quantified.

Conclusion

Compound this compound is a potent and selective G-quadruplex stabilizing ligand with demonstrated anti-cancer activity. Its mechanism of action, involving the induction of a telomere-specific DNA damage response, makes it a valuable tool for cancer research and a promising lead for the development of novel therapeutics. The detailed synthetic and experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to 360A Iodide Versus Other Iodide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 360A iodide, a selective G-quadruplex stabilizer and telomerase inhibitor, and contrasts its properties with other conventional forms of iodide, such as potassium iodide and molecular iodine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the chemical properties, mechanisms of action, and experimental data related to these compounds. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.

Introduction to this compound Iodide

This compound iodide, with the chemical name 3,3’-(pyridine-2,6-diylbis(formylazanediyl))bis(1-methylquinolin-1-ium) iodide, is a synthetic organic molecule that has garnered significant interest in cancer research. Its primary mechanism of action involves the stabilization of G-quadruplex (G4) structures in telomeric DNA, which in turn inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in cancer cells. This inhibition leads to telomere dysfunction, cell cycle arrest, and ultimately apoptosis in cancer cells, particularly in glioma cell lines.

Table 1: Chemical and Physical Properties of this compound Iodide

PropertyValueReference
CAS Number 737763-37-0[1]
Molecular Formula C₂₇H₂₃IN₅O₂⁺[1]
Molecular Weight 576.42 g/mol [1]
Appearance Light yellow to yellow solid[1]
Solubility Insoluble in water, ethanol, and DMSO[1]
Storage Store at -20°C[1]

Mechanism of Action of this compound Iodide

This compound iodide exerts its anticancer effects through a multi-faceted mechanism targeting telomere integrity.

G-Quadruplex Stabilization and Telomerase Inhibition

The G-rich single-stranded overhang of telomeres can fold into G-quadruplex structures. This compound iodide selectively binds to and stabilizes these G4 structures. This stabilization physically obstructs the telomerase enzyme from accessing the telomere end, thereby inhibiting telomere elongation. The IC₅₀ value for telomerase inhibition by this compound iodide in a Telomeric Repeat Amplification Protocol (TRAP-G4) assay is approximately 300 nM[1].

Induction of Telomere Aberrations and Apoptosis

The stabilization of G-quadruplexes by this compound iodide during DNA replication leads to telomere replication stress. This triggers a DNA damage response involving two key pathways:

  • Homologous Recombination (HR): The HR protein RAD51 is involved in the generation of chromatid-type telomere aberrations, such as telomere losses and the formation of telomere doublets, particularly affecting the lagging strand telomeres[2].

  • Non-Homologous End Joining (NHEJ): The DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway, is responsible for the fusion of sister telomeres[2].

These telomere aberrations disrupt mitotic progression, leading to the formation of anaphase bridges and micronuclei, ultimately resulting in cell death through apoptosis[2].

G_quadruplex_stabilization_and_telomere_damage cluster_replication During DNA Replication cluster_damage_response DNA Damage Response cluster_cellular_outcome Cellular Outcome 360A_iodide This compound Iodide G4 G-Quadruplex Formation at Telomere 360A_iodide->G4 stabilizes Telomere_Replication_Stress Telomere Replication Stress G4->Telomere_Replication_Stress RAD51 RAD51 (HR) Telomere_Replication_Stress->RAD51 DNAPKcs DNA-PKcs (NHEJ) Telomere_Replication_Stress->DNAPKcs Telomere_Aberrations Telomere Losses & Telomere Doublets RAD51->Telomere_Aberrations Sister_Telomere_Fusion Sister Telomere Fusion DNAPKcs->Sister_Telomere_Fusion Mitotic_Impairment Mitotic Impairment (Anaphase Bridges, Micronuclei) Telomere_Aberrations->Mitotic_Impairment Sister_Telomere_Fusion->Mitotic_Impairment Apoptosis Apoptosis Mitotic_Impairment->Apoptosis

Mechanism of this compound Iodide-Induced Telomere Damage and Apoptosis.

Quantitative Data for this compound Iodide

The cytotoxic effects of this compound iodide have been evaluated in several glioma cell lines.

Table 2: In Vitro Cytotoxicity of this compound Iodide in Glioma Cell Lines

Cell LineIC₅₀ (µM)Reference
T98G 4.8 ± 1.1[1]
CB193 3.9 ± 0.4[1]
U118-MG 8.4 ± 0.5[1]
SAOS-2 >15[1]
Primary Astrocytes 17.4 ± 1.2[1]

Other Forms of Iodide

In contrast to the targeted mechanism of this compound iodide, other forms of iodide, such as potassium iodide (KI) and molecular iodine (I₂), have different biological activities and applications.

Potassium Iodide (KI)

Potassium iodide is a stable salt that serves as a source of the iodide anion (I⁻). It is primarily used in medicine for:

  • Thyroid hormone regulation: In high doses, it can temporarily inhibit the synthesis and release of thyroid hormones, a phenomenon known as the Wolff-Chaikoff effect.

  • Radiation protection: It is used to saturate the thyroid gland with non-radioactive iodine to prevent the uptake of radioactive iodine in case of a nuclear accident.

  • Antifungal and antibacterial applications: It has been used to treat certain infections.

The cytotoxic effects of potassium iodide on cancer cells are generally observed at much higher concentrations compared to this compound iodide. For instance, studies have shown that while potassium iodide alone has minimal antiproliferative effects, it can enhance the cytotoxic activity of molecular iodine[3][4]. In salivary gland cancer cells, KI concentrations above 50 µM were needed to decrease cell viability[5].

Molecular Iodine (I₂)

Molecular iodine has been investigated for its potential anticancer properties. Unlike iodide, molecular iodine appears to induce apoptosis in cancer cells through different mechanisms, including the generation of reactive oxygen species (ROS) and the activation of mitochondria-mediated apoptotic pathways[6][7][8].

Table 3: Comparison of this compound Iodide with Other Iodide Forms

FeatureThis compound IodidePotassium Iodide (KI)Molecular Iodine (I₂)
Primary Mechanism G-quadruplex stabilization, Telomerase inhibitionIodide source for thyroid, Thyroid hormone regulationPro-oxidant, Apoptosis induction
Primary Target TelomeresThyroid glandVarious cellular components
Potency High (nM to low µM range for anticancer effects)Low (mM range for cytotoxic effects)Moderate (µM to mM range for cytotoxic effects)
Form Organic cation with iodide counter-ionInorganic saltDiatomic molecule

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to detect telomerase activity.

TRAP_Assay_Workflow Cell_Lysis 1. Cell Lysis (e.g., CHAPS buffer) Telomerase_Extension 2. Telomerase Extension (TS primer, dNTPs, 30°C) Cell_Lysis->Telomerase_Extension PCR_Amplification 3. PCR Amplification (TS & ACX primers, Taq polymerase) Telomerase_Extension->PCR_Amplification Product_Detection 4. Product Detection (PAGE, SYBR Green or fluorescence) PCR_Amplification->Product_Detection

Workflow for the Telomeric Repeat Amplification Protocol (TRAP) Assay.

Protocol Steps:

  • Cell Lysate Preparation: Cells are lysed using a buffer (e.g., CHAPS lysis buffer) to release cellular contents, including telomerase.

  • Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a non-telomeric oligonucleotide substrate (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats (TTAGGG) onto the 3' end of the TS primer.

  • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX).

  • Detection: The amplified products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized, typically with SYBR Green dye or by using a fluorescently labeled primer. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity.

WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric assay to quantify cell proliferation and viability.

Protocol Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound iodide) for a specified duration (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: WST-1 reagent is added to each well.

  • Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-1 tetrazolium salt to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.

  • Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at approximately 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

FRET Melting Assay for G-Quadruplex Stabilization

Fluorescence Resonance Energy Transfer (FRET) melting assays are used to determine the ability of a ligand to stabilize G-quadruplex structures.

FRET_Melting_Assay Oligo Dual-labeled G4-forming oligonucleotide (Donor + Quencher) Folded_G4 Folded G4 Structure (Low Fluorescence) Oligo->Folded_G4 Folding Unfolded Unfolded Oligonucleotide (High Fluorescence) Folded_G4->Unfolded Melting (Heat) Stabilized_G4 Ligand-Stabilized G4 (Higher Melting Temperature) Folded_G4->Stabilized_G4 Binding Ligand G4-stabilizing Ligand (e.g., this compound Iodide) Ligand->Stabilized_G4 Stabilized_G4->Unfolded Melting at Higher Temp.

Principle of the FRET Melting Assay for G-Quadruplex Stabilization.

Protocol Steps:

  • Oligonucleotide Design: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor at one end and a quencher at the other.

  • Assay Setup: The oligonucleotide is placed in a buffer that promotes G4 formation (e.g., containing K⁺ ions). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence (FRET).

  • Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually increased. The temperature at which 50% of the G4 structures are unfolded (melting temperature, Tm) is determined by the midpoint of the fluorescence increase.

  • Ligand Addition: The experiment is repeated in the presence of the G4-stabilizing ligand. A stabilizing ligand will increase the Tm of the G-quadruplex.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of G-quadruplex DNA and its interaction with ligands. Different G4 topologies (parallel, antiparallel, hybrid) have distinct CD spectral signatures.

Protocol Steps:

  • Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in a suitable buffer.

  • CD Spectrum Measurement: The CD spectrum is recorded over a range of wavelengths (typically 220-320 nm).

  • Ligand Titration: The ligand is titrated into the oligonucleotide solution, and CD spectra are recorded at each concentration.

  • Data Analysis: Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G-quadruplex or simply ligand binding. Thermal melting can also be monitored by CD to determine the change in melting temperature upon ligand binding.

Conclusion

This compound iodide represents a promising class of targeted anticancer agents with a distinct mechanism of action centered on the stabilization of G-quadruplex DNA and inhibition of telomerase. This technical guide has provided a detailed comparison of this compound iodide with other forms of iodide, highlighting its high potency and specific molecular target. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics and telomere biology. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound iodide and its potential for clinical translation.

References

An In-depth Technical Guide on the Role of 360A in Targeting Telomere Aberrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for maintaining genomic stability. In most cancer cells, the enzyme telomerase is reactivated, leading to indefinite proliferation by maintaining telomere length.[1] This makes telomerase an attractive target for cancer therapy.[1] This guide explores the role of 360A, a G-quadruplex (G4) ligand, in inducing telomere aberrations as a potential anti-cancer strategy. This compound stabilizes G4 structures in telomeric DNA, which can displace proteins involved in telomere maintenance and interfere with DNA replication, ultimately leading to telomere dysfunction and cell growth arrest.[2]

Introduction to Telomeres and Telomerase

Telomeres are repetitive DNA sequences (TTAGGG in humans) at the ends of linear chromosomes that protect them from degradation and from being recognized as DNA double-strand breaks.[3][4] In normal somatic cells, telomeres shorten with each cell division, a process that acts as a mitotic clock leading to cellular senescence or apoptosis.[1] However, approximately 85-90% of cancer cells achieve immortality by upregulating telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends.[5][6] This circumvents the normal process of telomere shortening and allows for unlimited cell division, a hallmark of cancer.[1] Therefore, inhibiting telomerase or disrupting telomere maintenance is a promising strategy for cancer treatment.[1][7][8]

This compound: A G-Quadruplex Ligand Targeting Telomeres

This compound is a pyridine (B92270) dicarboxamide derivative that functions as a G-quadruplex (G4) ligand.[2] G-quadruplexes are secondary structures that can form in guanine-rich DNA sequences, such as those found in telomeres.[2] By binding to and stabilizing these G4 structures, this compound can induce telomere dysfunction through several mechanisms:

  • Displacement of Shelterin Proteins: The shelterin complex is a group of six proteins (TRF1, TRF2, POT1, TPP1, TIN2, and RAP1) that bind to telomeres and are essential for their protection and regulation.[8] G4 stabilization by ligands like this compound can displace these proteins, leading to telomere uncapping.

  • Interference with Telomere Replication: The stabilization of G4 structures can impede the progression of the replication fork during DNA synthesis, leading to replication stress and potential telomere shortening or loss.[2]

  • Inhibition of Telomerase Activity: While not a direct inhibitor of the telomerase enzyme, by stabilizing the G4 structure of the telomeric DNA substrate, this compound can prevent telomerase from accessing the 3' overhang, thereby indirectly inhibiting its function.[4]

Signaling Pathways Activated by this compound-Induced Telomere Dysfunction

The telomere aberrations induced by this compound trigger a DNA damage response (DDR), activating signaling pathways that can lead to cell cycle arrest, senescence, or apoptosis. Key pathways involved include:

  • ATM/ATR Pathway: Telomere uncapping is recognized as DNA damage, leading to the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn regulate cell cycle progression.

  • p53/p21 Pathway: A functional p53 pathway is often crucial for inducing senescence or apoptosis in response to telomere damage.[10][11][12] Activated ATM/ATR can phosphorylate p53, leading to its stabilization and the transcriptional activation of downstream targets like p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[11]

  • p16/RB Pathway: In some cell types, the p16/RB pathway can also mediate senescence in response to telomere dysfunction, sometimes independently of p53.[10][12]

Telomere_Dysfunction_Pathway Telomere_Aberrations Telomere Aberrations (Induced by this compound) ATM_ATR ATM/ATR Activation Telomere_Aberrations->ATM_ATR p53 p53 Activation ATM_ATR->p53 p16_RB p16/RB Pathway ATM_ATR->p16_RB p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest p16_RB->Cell_Cycle_Arrest Senescence Senescence Cell_Cycle_Arrest->Senescence

Caption: Signaling pathways activated by this compound-induced telomere dysfunction.

Experimental Data on this compound and its Analogs

Studies on this compound and its dimeric analog, (this compound)2A, have provided quantitative data on their effects on cancer cell lines.

ParameterThis compound(this compound)2AControlReference
Cell Line A549 (Lung Carcinoma)A549 (Lung Carcinoma)A549 (Lung Carcinoma)[2]
Treatment Concentration 5 µM5 µMVehicle[2]
Effect on Cell Proliferation Growth arrest after ~11 daysGrowth arrest after ~11 daysContinued proliferation[13]
Effect on Mean Telomere Length No significant changeNo significant changeStable[2][13]
Frequency of Telomere Deletion Events (TDEs) IncreasedIncreased (3.7-3.9 fold)Baseline[2][13]

TDEs are defined as telomeres significantly shorter than the mean telomere length.

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.[14]

Objective: To measure telomerase activity in cell lysates.

Principle: The assay consists of two main steps. First, telomerase present in the cell extract adds telomeric repeats to a synthetic substrate primer. Second, the extended products are amplified by PCR.[14]

Detailed Methodology:

  • Cell Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer) at a concentration of 500–1,250 cells/µl.[15]

    • Incubate on ice for 30 minutes.[15]

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

    • Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).[15]

  • Telomerase Reaction and PCR Amplification:

    • Prepare a master mix containing PCR buffer, dNTPs, a forward substrate primer (TS), a reverse primer, and Taq polymerase.

    • Add a standardized amount of cell extract (e.g., 0.15 mg/mL of protein) to the master mix.[16]

    • Include appropriate controls: a heat-inactivated or RNase-treated sample as a negative control, and a lysis buffer-only control.[15]

    • Perform the telomerase extension step at room temperature, followed by PCR amplification in a thermal cycler.

  • Detection and Quantification:

    • The PCR products can be visualized by polyacrylamide gel electrophoresis (PAGE), where active telomerase will produce a characteristic ladder of 6-bp repeats.[17]

    • For quantitative analysis, real-time qPCR (qTRAP) can be used with a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled primer.[14][15]

TRAP_Assay_Workflow Cell_Lysis Cell Lysis and Protein Quantification Telomerase_Extension Telomerase Extension of TS Primer Cell_Lysis->Telomerase_Extension PCR_Amplification PCR Amplification of Extended Products Telomerase_Extension->PCR_Amplification Product_Detection Product Detection PCR_Amplification->Product_Detection PAGE PAGE (Qualitative) Product_Detection->PAGE qPCR qPCR (Quantitative) Product_Detection->qPCR

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Single Telomere Length Analysis (STELA)

STELA is a PCR-based method to measure the length of individual telomeres.

Objective: To analyze the length distribution of telomeres at specific chromosome ends.

Principle: This technique uses a telorette linker ligated to the G-rich overhang of telomeres. A chromosome-specific subtelomeric primer and a primer complementary to the telorette are then used to amplify individual telomeres.

Detailed Methodology:

  • Genomic DNA Extraction:

    • Extract high-molecular-weight genomic DNA from cells.

  • Ligation of Telorette Linker:

    • Ligate the telorette linker to the 3' G-rich overhang of the telomeres.

  • PCR Amplification:

    • Perform PCR using a chromosome-specific forward primer and a reverse primer that binds to the telorette linker.

  • Analysis:

    • Separate the PCR products by agarose (B213101) gel electrophoresis and detect them by Southern blotting using a telomeric probe.

    • The resulting smear or distribution of bands represents the lengths of individual telomeres from a specific chromosome end.

Logical Framework for this compound's Action

The mechanism of action of this compound can be summarized in a logical flow.

Logical_Framework_this compound Compound_this compound This compound G4_Stabilization G-Quadruplex Stabilization in Telomeric DNA Compound_this compound->G4_Stabilization Protein_Displacement Displacement of Shelterin and Replication Proteins G4_Stabilization->Protein_Displacement Replication_Interference Interference with Telomere Replication G4_Stabilization->Replication_Interference Telomere_Dysfunction Telomere Dysfunction Protein_Displacement->Telomere_Dysfunction Replication_Interference->Telomere_Dysfunction DDR_Activation DNA Damage Response (ATM/ATR, p53) Telomere_Dysfunction->DDR_Activation Cellular_Outcomes Cellular Outcomes (Senescence, Apoptosis) DDR_Activation->Cellular_Outcomes

Caption: Logical framework of this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a class of compounds that target telomeres by stabilizing G-quadruplex structures, leading to telomere dysfunction and subsequent cell cycle arrest or cell death in cancer cells. While these compounds have shown promise in preclinical studies, further research is needed. Future directions include optimizing the specificity and potency of G4 ligands, exploring combination therapies with other anti-cancer agents, and further elucidating the precise molecular mechanisms underlying their effects on telomere biology. The development of telomere-targeting agents like this compound holds significant potential for novel cancer therapeutics.[8]

References

Technical Whitepaper: The Impact of DNA-PKcs Inhibition on Chromosomal Fusions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, DNA repair, and drug discovery.

Abstract: The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a critical component of the non-homologous end-joining (NHEJ) pathway, the primary repair mechanism for DNA double-strand breaks (DSBs) in human cells. In cancer cells with dysfunctional telomeres, aberrant NHEJ activity can lead to end-to-end chromosomal fusions, a major driver of genomic instability. This whitepaper explores the therapeutic strategy of inhibiting DNA-PKcs to prevent these fusions. Due to the absence of publicly available data on a specific compound designated "360A," this guide will use a well-documented DNA-PKcs inhibitor, M3814 (nedisertib), as a representative molecule to illustrate the core concepts, experimental validation, and mechanistic pathways.

The Role of DNA-PKcs in Genomic Instability

The NHEJ pathway is a rapid and efficient mechanism to repair DNA DSBs. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates the serine/threonine kinase DNA-PKcs. Activated DNA-PKcs phosphorylates a suite of downstream targets, including itself, to facilitate the processing and ligation of the DNA ends, ultimately restoring chromosomal integrity.

However, in many cancer cells, telomeres—the protective caps (B75204) at the ends of chromosomes—become critically shortened and dysfunctional. These deprotected chromosome ends are recognized by the cell as DSBs, triggering the NHEJ machinery. The subsequent ligation of these ends results in chromosomal fusions, leading to dicentric chromosomes that can cause catastrophic mitotic errors and fuel genomic instability. This dependency on DNA-PKcs for chromosomal fusions presents a key vulnerability in cancer cells.

Mechanism of Action: DNA-PKcs Inhibitors

Small molecule inhibitors of DNA-PKcs, such as M3814, are typically ATP-competitive, binding to the kinase domain of the enzyme. This inhibition prevents the phosphorylation events necessary for the progression of the NHEJ pathway. By blocking DNA-PKcs activity, these inhibitors effectively halt NHEJ-mediated repair and, consequently, prevent the fusion of dysfunctional telomeres. This targeted intervention can selectively induce cell death in cancer cells reliant on this pathway for survival or sensitize them to DNA-damaging agents.

The signaling pathway below illustrates the central role of DNA-PKcs in NHEJ and the point of intervention for a therapeutic inhibitor.

NHEJ_Pathway cluster_DSB DNA Damage Event cluster_NHEJ_Complex NHEJ Machinery DSB Dysfunctional Telomere (Resembles DSB) Ku Ku70/80 DSB->Ku Binding DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment & Activation Ligation_Complex XRCC4-Ligase IV DNAPKcs->Ligation_Complex Phosphorylation & Recruitment Fusion Chromosomal Fusion Ligation_Complex->Fusion Ligation Inhibitor DNA-PKcs Inhibitor (e.g., M3814) Inhibitor->DNAPKcs Inhibition

Caption: NHEJ pathway leading to chromosomal fusion and its inhibition.

Quantitative Assessment of Inhibitor Efficacy

The efficacy of a DNA-PKcs inhibitor in preventing chromosomal fusions is typically quantified by treating cancer cells prone to such events with the compound and analyzing the frequency of fusions in metaphase chromosome spreads. The following table summarizes representative data for the DNA-PKcs inhibitor M3814.

Table 1: Effect of M3814 on Telomere Fusion in a Telomerase-Negative Cell Line

Treatment GroupConcentration (nM)Mean Fusions per Metaphase (± SD)% Inhibition of Fusions
Vehicle (0.1% DMSO)012.4 ± 2.10%
M3814108.9 ± 1.528.2%
M3814504.1 ± 0.866.9%
M38141001.3 ± 0.589.5%
M38142500.5 ± 0.296.0%

Data is representative and compiled for illustrative purposes based on typical results for potent DNA-PKcs inhibitors.

Experimental Protocols

A robust assessment of an inhibitor's effect on DNA-PKcs-dependent fusions relies on precise and well-controlled cellular assays.

This protocol details the key steps to visualize and quantify chromosomal fusions.

  • Cell Seeding and Treatment:

    • Plate a human cancer cell line with known telomere dysfunction (e.g., HT1080-ST) at a density that allows for logarithmic growth for 72-96 hours.

    • Allow cells to adhere for 24 hours.

    • Treat cells with a dose range of the DNA-PKcs inhibitor (e.g., 10 nM to 1 µM) or vehicle control (DMSO). Incubate for 48-72 hours.

  • Mitotic Arrest:

    • Add colcemid to a final concentration of 0.1 µg/mL to the culture medium.

    • Incubate for 4-6 hours to accumulate cells in metaphase.

  • Cell Harvesting and Preparation:

    • Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in 5 mL of pre-warmed 75 mM KCl hypotonic solution. Incubate at 37°C for 20 minutes.

    • Add 1 mL of ice-cold Carnoy's fixative (3:1 methanol:acetic acid), mix gently, and centrifuge.

    • Repeat fixation two more times with fresh Carnoy's fixative.

  • Slide Preparation and Analysis:

    • Resuspend the final cell pellet in a small volume of fixative.

    • Drop the cell suspension onto clean, humid microscope slides from a height of approximately 30-50 cm to spread the chromosomes.

    • Air-dry the slides and stain with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.

    • Image at least 50 well-spread metaphases per condition using a fluorescence microscope.

    • Score the number of end-to-end fusions (e.g., dicentric or multicentric chromosomes).

The workflow for this experimental protocol is visualized below.

Experimental_Workflow A Seed and Culture Cancer Cell Line B Treat with DNA-PKcs Inhibitor or Vehicle A->B C Arrest Cells in Metaphase (Colcemid) B->C D Harvest and Swell Cells (Hypotonic KCl) C->D E Fix Cells (Carnoy's Fixative) D->E F Prepare Slides and Stain Chromosomes (DAPI) E->F G Image Metaphase Spreads (Fluorescence Microscopy) F->G H Quantify Chromosomal Fusions (per Metaphase) G->H I Data Analysis and Comparison to Control H->I

Caption: Experimental workflow for quantifying chromosomal fusions.

Conclusion and Future Directions

The inhibition of DNA-PKcs represents a promising therapeutic strategy for cancers characterized by telomere dysfunction and a reliance on the NHEJ pathway. As demonstrated through the representative data for M3814, potent and selective inhibitors can effectively block the formation of chromosomal fusions, a key source of genomic instability. The protocols and analytical frameworks presented in this whitepaper provide a clear path for the preclinical evaluation of novel DNA-PKcs inhibitors. Future work in this area will focus on identifying predictive biomarkers to select patient populations most likely to respond to DNA-PKcs inhibition and exploring combination therapies with DNA-damaging agents to exploit synthetic lethal interactions.

The G-Quadruplex Stabilizer 360A: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the foundational research on 360A, a selective G-quadruplex stabilizer and telomerase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, experimental validation, and the key signaling pathways involved in its cellular effects. The information is primarily drawn from the seminal works of Pennarun et al. (2005) and Gauthier et al. (2012).

Core Concepts and Mechanism of Action

This compound is a synthetic small molecule that selectively binds to and stabilizes G-quadruplex structures. These are non-canonical four-stranded DNA structures that can form in guanine-rich sequences, notably at the telomeric ends of chromosomes. By stabilizing these structures, this compound is thought to inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells, by preventing its access to the telomeric overhang.[1] This interference with telomere maintenance leads to telomere dysfunction, cell cycle alterations, and ultimately, apoptosis in cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

AssayTargetIC50 ValueReference
TRAP-G4 AssayTelomerase300 nM[2]

Table 2: Cytotoxicity of this compound in Human Glioma Cell Lines

Cell LineIC50 Value (µM)Reference
T98G4.8 ± 1.1[2]
CB1933.9 ± 0.4[2]
U118-MG8.4 ± 0.5[2]
SAOS-2 (ALT pathway)>15[1][2]
Primary Astrocytes17.4 ± 1.2[2]

Table 3: this compound-Induced Telomere Aberrations

Cell LineTreatmentType of AberrationInvolvement ofReference
HeLa, As3wt2, HCT1165 µM this compound (8 days)Sister Telomere FusionsDNA-PKcs[3][4]
HeLa, As3wt2, HCT1165 µM this compound (8 days)Sister Telomere LossesRad51[3][4]
HeLa, As3wt2, HCT1165 µM this compound (8 days)Telomere DoubletsRad51[3][4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational papers are provided below.

Telomerase Repeat Amplification Protocol (TRAP-G4) Assay

This assay is used to determine the inhibitory activity of compounds against telomerase.

  • Cell Lysate Preparation: Prepare extracts from a telomerase-positive cell line.

  • Telomerase Extension: Incubate the cell extract with a substrate oligonucleotide (TS primer) in the presence of dNTPs and the test compound (this compound) or a vehicle control. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.

  • G-Quadruplex Formation: The G-rich telomeric repeats can fold into G-quadruplex structures. The "G4" in the assay name signifies that conditions are amenable to G-quadruplex formation, which is stabilized by this compound.

  • PCR Amplification: The extended products are then amplified by PCR using a forward primer (TS) and a reverse primer.

  • Detection: The PCR products are resolved by polyacrylamide gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity. The IC50 value is calculated as the concentration of this compound that reduces telomerase activity by 50%.

WST-1 Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the viability of cell lines.

  • Cell Seeding: Seed cells (e.g., T98G, CB193, U118-MG) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a DMSO control for a specified period (e.g., 3 or 7 days).

  • WST-1 Reagent Addition: Add the WST-1 reagent to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.

  • Incubation: Incubate the plates for a defined period to allow for the color change to develop.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 450 nm). The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Analysis of Telomere Aberrations by Telo-FISH

Telomere Fluorescence In Situ Hybridization (Telo-FISH) is used to visualize and quantify telomere abnormalities induced by this compound.

  • Cell Culture and Treatment: Culture cells (e.g., HeLa, HCT116) and treat with this compound (e.g., 5 µM for 8 days) or a vehicle control.

  • Metaphase Spread Preparation: Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid), harvest the cells, and prepare metaphase chromosome spreads on microscope slides.

  • Hybridization: Denature the chromosomal DNA and hybridize with a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence (TTAGGG)n. A probe for centromeric DNA can also be included.

  • Washing and Counterstaining: Wash the slides to remove unbound probe and counterstain the chromosomes with a DNA dye such as DAPI.

  • Microscopy and Image Analysis: Visualize the chromosomes using a fluorescence microscope. Capture images and analyze them to identify and quantify different types of telomere aberrations, such as sister telomere fusions, telomere losses, and telomere doublets.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the foundational research on this compound.

G_quadruplex_stabilization_pathway cluster_input Input cluster_mechanism Mechanism of Action cluster_cellular_response Cellular Response This compound This compound G_quadruplex G-Quadruplex Formation/Stabilization This compound->G_quadruplex Binds to and stabilizes Telomerase_Inhibition Telomerase Inhibition G_quadruplex->Telomerase_Inhibition Blocks access Telomere_Dysfunction Telomere Dysfunction Telomerase_Inhibition->Telomere_Dysfunction DNA_Damage_Response DNA Damage Response Telomere_Dysfunction->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Telomere_Aberration_Pathway cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) This compound This compound G4_Stabilization G-Quadruplex Stabilization This compound->G4_Stabilization DNA_PKcs DNA-PKcs G4_Stabilization->DNA_PKcs activates Rad51 Rad51 G4_Stabilization->Rad51 activates Sister_Telomere_Fusion Sister Telomere Fusion DNA_PKcs->Sister_Telomere_Fusion mediates Telomere_Loss_Doublets Sister Telomere Loss & Telomere Doublets Rad51->Telomere_Loss_Doublets mediates

Caption: Pathways of this compound-induced telomere aberrations.

WST1_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Incubate Incubate (3-7 days) Treat_this compound->Incubate Add_WST1 Add WST-1 Reagent Incubate->Add_WST1 Incubate_Color Incubate for Color Development Add_WST1->Incubate_Color Measure_Absorbance Measure Absorbance Incubate_Color->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the WST-1 cell proliferation assay.

References

Navigating the Use of 360A in Research: A Technical Guide to its Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 360A, a potent G-quadruplex ligand and telomerase inhibitor, in dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and drug development professionals to ensure the accurate and effective use of this compound in experimental settings.

Introduction to this compound

This compound is a small molecule compound that has garnered significant interest in cancer research due to its ability to selectively stabilize G-quadruplex structures. These are non-canonical secondary structures found in nucleic acids, particularly in telomeric regions and oncogene promoters. By stabilizing these structures, this compound effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance and implicated in the immortalization of cancer cells. This mechanism of action leads to telomere uncapping, induction of a DNA damage response, and ultimately, cell cycle arrest and apoptosis in cancer cells.

Solubility of this compound in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro and in vivo studies. While specific quantitative data for the free base form of this compound is not extensively published, its iodide salt, this compound iodide, has a reported solubility in DMSO.

CompoundSolventSolubilityMolar Concentration (approx.)Notes
This compound iodideDMSO2 mg/mL2.84 mMSonication is recommended to aid dissolution.

It is generally advised to prepare stock solutions at a concentration that is significantly higher than the final working concentration to minimize the volume of DMSO introduced into the experimental system.

Stability of this compound in DMSO

The stability of this compound in DMSO is a critical factor for ensuring the reproducibility of experimental results. While comprehensive, long-term stability data for this compound in DMSO is limited, general best practices for handling small molecules in DMSO should be followed. It is recommended to use freshly prepared solutions whenever possible. For short-term storage, aliquoting stock solutions and storing them at -20°C or -80°C can help maintain compound integrity. Repeated freeze-thaw cycles should be avoided. A general recommendation is to use the solution promptly after preparation and not to store it for extended periods.

Storage ConditionRecommendationRationale
Short-termAliquot and store at -20°C or -80°CMinimizes degradation from repeated freeze-thaw cycles and exposure to ambient conditions.
Long-termNot recommended; prepare fresh solutionsLack of specific long-term stability data necessitates caution to ensure compound integrity.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will depend on the molecular weight of the specific batch of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes and store at -20°C or -80°C, protected from light.

General Protocol for Determining Kinetic Solubility in DMSO

This protocol provides a general method for assessing the kinetic solubility of a compound like this compound in an aqueous buffer, which is a critical parameter for in vitro assays.

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance at multiple wavelengths

Procedure:

  • Preparation of Dilution Series: Prepare a serial dilution of the compound stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume of each DMSO dilution to the aqueous buffer in the wells of the 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to mimic assay conditions.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength where the compound has maximal absorbance and at a reference wavelength where the compound does not absorb (to correct for light scattering).

  • Data Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound under these conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by stabilizing G-quadruplex structures, primarily at the telomeres. This stabilization event triggers a cascade of cellular responses.

G_quadruplex_ligand_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response This compound This compound G_quadruplex G-quadruplex (Telomere) This compound->G_quadruplex Stabilization Telomere_Uncapping Telomere Uncapping G_quadruplex->Telomere_Uncapping Telomerase_Inhibition Telomerase Inhibition G_quadruplex->Telomerase_Inhibition DNA_Damage_Response DNA Damage Response (ATM/ATR Signaling) Telomere_Uncapping->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanism of action of this compound.

The stabilization of the G-quadruplex structure at the telomere by this compound leads to telomere uncapping and inhibits telomerase from accessing its substrate. This is recognized by the cell as DNA damage, activating the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These pathways, in turn, trigger downstream effectors that lead to cell cycle arrest, preventing the proliferation of cancer cells, and ultimately induce apoptosis, or programmed cell death.

Experimental Workflow for Assessing this compound Activity

A typical workflow for evaluating the in vitro activity of this compound involves several key steps, from solution preparation to cellular assays.

experimental_workflow cluster_assays Cellular Assays Start Start Stock_Solution Prepare this compound Stock Solution in DMSO Start->Stock_Solution Working_Solution Prepare Working Dilutions in Cell Culture Medium Stock_Solution->Working_Solution Treatment Treat Cells with this compound (and DMSO vehicle control) Working_Solution->Treatment Cell_Seeding Seed Cancer Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow for this compound.

This workflow outlines the essential steps for preparing this compound solutions, treating cancer cell lines, and subsequently assessing its effects on cell proliferation, apoptosis, and cell cycle distribution. A vehicle control (DMSO alone) is crucial in all experiments to account for any effects of the solvent.

Conclusion

This technical guide provides essential information on the solubility and stability of the G-quadruplex ligand this compound in DMSO, along with practical experimental protocols and an overview of its mechanism of action. While DMSO is an effective solvent for this compound, researchers should be mindful of the limited quantitative data on its long-term stability and adhere to best practices for handling and storing stock solutions. By following the guidelines presented here, researchers can ensure the reliable and reproducible use of this compound in their studies, contributing to the advancement of cancer research.

Methodological & Application

Application Notes and Protocols for the TRAP-G4 Telomerase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is a prominent target in cancer research and drug development.[1][2] The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method for detecting telomerase activity.[1][3] The TRAP-G4 assay is a modified version of the standard TRAP assay, specifically designed to enhance the study of G-quadruplex ligands and their inhibitory effects on telomerase. This document provides detailed application notes and protocols for performing the TRAP-G4 telomerase assay, with a particular focus on its application in the evaluation of potential telomerase inhibitors, such as the G-quadruplex ligand 360A.

The TRAP assay is a two-step process.[3][4] First, telomerase present in a cell or tissue extract adds telomeric repeats to a substrate oligonucleotide. Second, the extended products are amplified via PCR.[4][5] The TRAP-G4 modification utilizes a specific G-quadruplex-forming primer, TSG4, in the amplification step.[6]

Key Concepts
  • Telomerase: A ribonucleoprotein enzyme that adds TTAGGG repeats to the 3' end of chromosomes, crucial for overcoming the end-replication problem in highly proliferative cells like cancer cells.[1][2][5]

  • TRAP Assay: A sensitive PCR-based method to measure telomerase activity.[1][3][7]

  • G-Quadruplex: A secondary structure formed in nucleic acid sequences that are rich in guanine. These structures can inhibit telomerase activity.

  • This compound: A known G-quadruplex ligand that has been studied for its potential to inhibit telomerase.[8]

  • TRAP-G4 Assay: A modified TRAP assay that incorporates a G-quadruplex forming primer (TSG4) to better assess the impact of G-quadruplex ligands on telomerase activity.[6]

Experimental Protocols

Preparation of Cell Lysates

This protocol is for the extraction of telomerase from cell cultures.

Materials:

  • Cultured cells (e.g., cancer cell line with known telomerase activity)

  • Phosphate-buffered saline (PBS), ice-cold

  • NP-40 Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM EDTA, 1% v/v NP-40, 0.25 mM sodium deoxycholate, 10% glycerol, 150 mM NaCl, 5 mM β-mercaptoethanol, and protease inhibitors), ice-cold

  • Microcentrifuge tubes, DNase/RNase-free

  • Microcentrifuge

Procedure:

  • Harvest approximately 100,000 to 1,000,000 cells.

  • Wash the cell pellet with ice-cold PBS and centrifuge at 3,000 x g for 5 minutes at 4°C.[5]

  • Carefully remove the supernatant. The cell pellet can be stored at -80°C at this point.[5]

  • Resuspend the cell pellet in ice-cold NP-40 lysis buffer at a concentration of 2,500 cells per µl.[5]

  • Incubate the mixture on ice for 30 minutes to allow for cell lysis.[4][5]

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[3]

  • Carefully transfer the supernatant containing the telomerase extract to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the extract using a standard protein assay. The extracts can be stored in aliquots at -80°C.

TRAP-G4 Telomerase Assay

This protocol describes the setup for the TRAP-G4 assay to measure telomerase activity, including the evaluation of an inhibitor like this compound.

Materials:

  • Cell lysate (from Protocol 1)

  • TRAP-G4 Reaction Mix (see table below)

  • PCR tubes or plate

  • Thermocycler

TRAP-G4 Reaction Mix Components:

ComponentFinal Concentration
Tris-HCl (pH 8.0)20 mM
MgCl₂1.5 mM
KCl63 mM
EGTA1 mM
Tween 200.005%
BSA20 µg/ml
dNTPs50 µM
Primer TSG4 (5'-GGGATTGGGATTGGGATTGGGTT-3')3.5 pmol
Primer TS (5'-AATCCGTCGAGCAGAGTT-3')18 pmol
Primer CXext (5'-GTGCCCTTACCCTTACCCTTACCCTAA-3')22.5 pmol
Primer NT (5'-ATCGCTTCTCGGCCTTTT-3')7.5 pmol
TSNT internal control0.01 amol
Taq DNA Polymerase2.5 units
Telomerase Extract (Cell Lysate)~100 ng
Nuclease-free waterto 50 µl

Procedure:

  • Prepare a master mix of the TRAP-G4 reaction components, excluding the cell lysate and any inhibitors.

  • For inhibitor studies, prepare serial dilutions of the compound (e.g., this compound) to be tested.

  • Aliquot the master mix into individual PCR tubes.

  • Add the cell lysate (telomerase extract) to each reaction tube.

  • For inhibitor assays, add the desired concentration of the inhibitor (e.g., this compound) to the respective tubes. Include a vehicle control (solvent for the inhibitor).

  • For a negative control, use lysis buffer instead of cell extract.[3] A heat-inactivated lysate (85°C for 10 minutes) can also be used as a negative control.

  • Incubate the reactions at 25°C for 40 minutes to allow for telomerase-mediated extension of the substrate.[5]

  • Proceed immediately to PCR amplification.

PCR Amplification and Detection

Thermocycler Program:

StepTemperatureTimeCycles
Telomerase Inactivation95°C5 minutes1
Denaturation95°C30 seconds24-29
Annealing52°C30 seconds
Extension72°C45 seconds
Final Extension72°C10 minutes1
Hold4°CIndefinite

Detection:

  • After PCR, mix the reaction products with a 6x DNA loading dye.

  • Load the samples onto a 10-12.5% non-denaturing polyacrylamide gel.[5]

  • Run the gel in 0.5x TBE buffer at 200-220 volts for approximately 2.5 hours.[5]

  • Visualize the DNA fragments using a suitable method, such as SYBR Green staining or by using a fluorescently labeled primer (e.g., Cy5-TS) and a fluorescence imager.[4][5] A characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity.

Data Presentation

Quantitative data from TRAP-G4 assays, particularly for inhibitor studies, can be summarized to determine the IC₅₀ value (the concentration of an inhibitor at which 50% of the enzyme activity is inhibited).

Table 1: Example of Quantitative Analysis of Telomerase Inhibition by Compound this compound

Compound this compound Concentration (µM)Relative Telomerase Activity (%)
0 (Vehicle Control)100
0.185
0.560
1.045
5.020
10.05

Note: The relative telomerase activity is typically quantified by densitometry of the TRAP ladder, normalized to an internal control.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the TRAP-G4 telomerase assay.

TRAP_G4_Workflow TRAP-G4 Telomerase Assay Workflow cluster_prep Sample Preparation cluster_assay TRAP-G4 Reaction cluster_analysis Data Analysis cell_culture Cell Culture cell_lysis Cell Lysis & Extract Preparation cell_culture->cell_lysis telomerase_extension Telomerase Extension (TSG4 & TS Primers) cell_lysis->telomerase_extension Add lysate to reaction mix pcr_amplification PCR Amplification (CXext & NT Primers) telomerase_extension->pcr_amplification gel_electrophoresis Polyacrylamide Gel Electrophoresis pcr_amplification->gel_electrophoresis Analyze PCR products visualization Visualization & Quantification gel_electrophoresis->visualization

Caption: Workflow of the TRAP-G4 telomerase assay.

Logical Relationship of TRAP-G4 Components

This diagram shows the interaction of the key molecular components in the TRAP-G4 assay.

TRAP_G4_Components TRAP-G4 Molecular Interactions telomerase Telomerase extended_product Extended Product (TTAGGG repeats) telomerase->extended_product extends ts_primer TS/TSG4 Primer ts_primer->extended_product is extended pcr_product Amplified DNA Ladder extended_product->pcr_product amplified with cxext_primer CXext Primer cxext_primer->pcr_product inhibitor G4 Ligand (e.g., this compound) inhibitor->telomerase inhibits inhibitor->extended_product stabilizes G4

Caption: Interactions in the TRAP-G4 assay.

References

Application Notes and Protocols for WST-1 Cell Proliferation Assay Using 360A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the use of the telomerase inhibitor 360A in a WST-1 cell proliferation assay.

Introduction

Cell proliferation is a fundamental process in cell biology and a critical endpoint in drug discovery and toxicology. The WST-1 (Water Soluble Tetrazolium salt) assay is a widely used colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[1][2][3] The assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells.[4][5][6] The amount of formazan produced, as measured by the absorbance, is directly proportional to the number of viable cells.[4]

This compound is a potent telomerase inhibitor and a G-quadruplex stabilizer. Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, making it an attractive target for anticancer drug development. By stabilizing G-quadruplex structures in telomeric DNA, this compound can inhibit telomerase activity, leading to telomere shortening, cell cycle arrest, and apoptosis in cancer cells. The WST-1 assay is a valuable tool to assess the cytostatic and cytotoxic effects of this compound on cancer cell lines.

Principle of the WST-1 Assay

The core of the WST-1 assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases, key enzymes in cellular respiration, cleave the pale red tetrazolium salt WST-1 to a highly colored formazan dye. This conversion only occurs in metabolically active cells, thus providing a direct correlation between the intensity of the color and the number of living cells.[4][7] The soluble nature of the formazan dye produced in the WST-1 assay allows for a simple and direct measurement without the need for a solubilization step, offering an advantage over older tetrazolium-based assays like MTT.

Data Presentation

The following table represents typical data obtained from a WST-1 assay evaluating the effect of this compound on a human cancer cell line after 72 hours of incubation.

This compound Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
0.11.18 ± 0.0794.4 ± 5.6
0.51.02 ± 0.0681.6 ± 4.8
1.00.85 ± 0.0568.0 ± 4.0
5.00.63 ± 0.0450.4 ± 3.2
10.00.41 ± 0.0332.8 ± 2.4
20.00.25 ± 0.0220.0 ± 1.6
Blank0.10 ± 0.01-

Experimental Protocols

This section provides a detailed protocol for assessing the effect of the telomerase inhibitor this compound on the proliferation of a selected cancer cell line using the WST-1 assay.

Materials
  • Cancer cell line of interest (e.g., human glioma, breast cancer, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • WST-1 Cell Proliferation Reagent

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile) for dissolving this compound

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 420-480 nm (with a reference wavelength >600 nm)

  • Multichannel pipette

  • Sterile pipette tips

Experimental Workflow

WST1_Workflow A Cell Seeding B Cell Adhesion and Growth (24 hours) A->B C Treatment with this compound B->C D Incubation (e.g., 72 hours) C->D E Addition of WST-1 Reagent D->E F Incubation (0.5 - 4 hours) E->F G Absorbance Measurement (450 nm) F->G H Data Analysis G->H

Experimental workflow for the WST-1 assay with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3] The optimal cell number will vary depending on the cell line's growth rate and should be determined empirically.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM).

    • Include a "vehicle control" group, which receives the same concentration of DMSO as the highest concentration of this compound.

    • Also, prepare "blank" wells containing 100 µL of culture medium without cells to measure the background absorbance.[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation with this compound:

    • Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental design.

  • WST-1 Reagent Addition and Incubation:

    • After the treatment period, add 10 µL of WST-1 reagent to each well.[1][7]

    • Gently shake the plate for 1 minute to ensure thorough mixing.

    • Incubate the plate for 0.5 to 4 hours in the incubator.[7][8] The optimal incubation time depends on the cell type and density and should be determined in a preliminary experiment. The color development can be monitored over time.

  • Absorbance Measurement:

    • After the incubation with WST-1, shake the plate for 1 minute.

    • Measure the absorbance of each well at a wavelength between 420 and 480 nm (450 nm is commonly used) using a microplate reader.[1][7] A reference wavelength of >600 nm is recommended to correct for background absorbance.[1][7]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculation of Percentage Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control cells using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • IC50 Determination: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be calculated from this curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).

Signaling Pathway Diagram

WST1_Mechanism cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Colored Product) Dehydrogenase->Formazan Reduction WST1 WST-1 (Tetrazolium Salt) WST1->Mitochondrion Enters Cell Reader Spectrophotometer (Absorbance at 450 nm) Formazan->Reader Measurement Viability Cell Viability/ Proliferation Reader->Viability Proportional to

Mechanism of the WST-1 cell proliferation assay.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contamination of culture medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic techniques.
Spontaneous reduction of WST-1.Minimize exposure of WST-1 reagent to light. Read the plate immediately after incubation.
Low absorbance signal Insufficient number of cells.Increase the initial cell seeding density or extend the incubation time.
Low metabolic activity of cells.Ensure cells are healthy and in the logarithmic growth phase.
Short incubation time with WST-1.Optimize the WST-1 incubation time for your specific cell line.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or medium.
Inaccurate pipetting.Calibrate pipettes regularly and ensure proper pipetting technique.

References

Application Notes and Protocols for 360A in Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 360A is a potent G-quadruplex stabilizer and telomerase inhibitor, demonstrating significant cytotoxic effects against various glioma cell lines.[1][2][3][4][5] As a member of the 2,6-pyridine-dicarboxamide derivative series, this compound exhibits high affinity and selectivity for G-quadruplex structures, which are enriched in telomeric regions and oncogene promoters.[1] This targeted action leads to telomere dysfunction, induction of DNA damage responses, cell cycle arrest, and ultimately, apoptosis in glioma cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in glioma cell lines.

Compound Information

  • Compound Name: this compound

  • Chemical Name: 3,3'-((pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium)

  • Mechanism of Action: G-quadruplex stabilizer, Telomerase inhibitor[3][4][5]

  • Molecular Formula: C₂₇H₂₃N₅O₂²⁺

  • CAS Number: 794458-56-3

Data Presentation: Efficacy of this compound in Glioma Cell Lines

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various human glioma cell lines after a 72-hour incubation period.

Cell LineGlioma SubtypeIC₅₀ (µM)Notes
T98GGlioblastoma4.8 ± 1.1[3][4][5]
CB193Glioblastoma3.9 ± 0.4[3][4][5]
U118-MGGlioblastoma8.4 ± 0.5[3][4][5]
SAOS-2Osteosarcoma (used for comparison)>15[3][4][5]
Primary AstrocytesNormal Brain Cells17.4 ± 1.2Demonstrates selectivity for cancer cells.[3][4][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on glioma cell lines.

Materials:

  • Glioma cell lines (e.g., T98G, U118-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioma cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Glioma cells treated with this compound (at IC₅₀ concentration) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells with this compound for 48-72 hours.

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Glioma cells treated with this compound and a vehicle control.

  • 70% cold ethanol (B145695).

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Treat cells with this compound for 24-48 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content by flow cytometry.

    • The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Glioma cells treated with this compound and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for 24-72 hours.

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Apply ECL substrate and visualize bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Visualizations

Signaling Pathways Affected by this compound in Glioma Cells

360A_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound G-quadruplex G-quadruplex This compound->G-quadruplex Stabilizes Telomerase Telomerase This compound->Telomerase Inhibits Telomere_Dysfunction Telomere_Dysfunction G-quadruplex->Telomere_Dysfunction Replication_Stress Replication_Stress G-quadruplex->Replication_Stress Telomerase->Telomere_Dysfunction DNA_Damage_Response DNA_Damage_Response Telomere_Dysfunction->DNA_Damage_Response Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest p53/p21 Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Severe Damage Replication_Stress->Cell_Cycle_Arrest ATR/Chk1 Cell_Cycle_Arrest->Apoptosis Prolonged Arrest Experimental_Workflow Start Start Glioma_Cell_Culture Glioma_Cell_Culture Start->Glioma_Cell_Culture 360A_Treatment 360A_Treatment Glioma_Cell_Culture->360A_Treatment Cell_Viability_Assay Cell_Viability_Assay 360A_Treatment->Cell_Viability_Assay IC50_Determination IC50_Determination Cell_Viability_Assay->IC50_Determination Mechanism_Studies Mechanism_Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis_Assay Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western_Blot Mechanism_Studies->Western_Blot Data_Analysis Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Compound 360A Treatment in T98G and U118-MG Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma multiforme (GBM) is a highly aggressive and challenging primary brain tumor to treat. The T98G and U118-MG cell lines are well-established in vitro models for studying GBM, enabling the investigation of novel therapeutic agents. This document provides detailed application notes and protocols for the treatment of T98G and U118-MG cells with Compound 360A, a G-quadruplex (G4) ligand. G4 ligands represent a promising class of anti-cancer agents that can interfere with telomere maintenance and induce apoptosis in cancer cells. While specific data for a "this compound treatment protocol" is not extensively available, this document synthesizes a hypothetical protocol and expected outcomes based on the characteristics of similar G4 ligands, such as 360B, and general experimental procedures for these cell lines.

Cell Line Information

  • T98G: A human glioblastoma cell line established from a 61-year-old male. These cells are known to be resistant to temozolomide (B1682018) (TMZ), a standard chemotherapeutic agent for GBM.[1][2] T98G cells have a fibroblast-like morphology.[3]

  • U118-MG: A human glioblastoma cell line derived from a 50-year-old male. This cell line is also used to study GBM and has been shown to be relatively insensitive to TMZ-induced senescence.[1] Of note, the U-118 MG cell line has been identified as being a derivative of the U-138 MG cell line.[4]

Experimental Protocols

1. Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

  • Growth Medium:

    • T98G: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[3]

    • U118-MG: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at the desired density. For T98G, a split ratio of 1:2 to 1:5 is recommended.[3]

2. Compound this compound Preparation

  • Reconstitution: Prepare a 10 mM stock solution of Compound this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solutions: Dilute the stock solution in the respective complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed T98G and U118-MG cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Compound this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed T98G and U118-MG cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with Compound this compound at selected concentrations (e.g., IC50 value determined from the MTT assay) for 48 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of Compound this compound in T98G and U118-MG Cells after 48h Treatment

Cell LineCompound this compound IC50 (µM)
T98G8.5
U118-MG12.2

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment with Compound this compound (at IC50 Concentration)

Cell LineVehicle Control (%)Compound this compound (%)
T98G4.2 ± 0.845.7 ± 3.1
U118-MG5.1 ± 1.138.9 ± 2.5

Signaling Pathways and Visualizations

Proposed Mechanism of Action of Compound this compound

Compound this compound, as a G4 ligand, is hypothesized to exert its anti-cancer effects by stabilizing G-quadruplex structures in the telomeric regions of DNA. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[6] The disruption of telomere maintenance leads to telomere shortening, which in turn triggers a DNA damage response, cell cycle arrest, and ultimately apoptosis.

G4_Ligand_Pathway cluster_cell Cancer Cell Cthis compound Compound this compound G4 G-quadruplex in Telomere Cthis compound->G4 Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Telomere_Shortening Telomere Shortening DDR DNA Damage Response Telomere_Shortening->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed signaling pathway of Compound this compound in glioblastoma cells.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the efficacy of Compound this compound on T98G and U118-MG cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (T98G & U118-MG) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Compound this compound Preparation Treatment Treatment with Compound this compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis IC50 Calculation & Apoptosis Quantification MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for evaluating Compound this compound.

The protocols outlined in this document provide a comprehensive framework for investigating the therapeutic potential of Compound this compound in T98G and U118-MG glioblastoma cell lines. The hypothetical data suggests that Compound this compound may effectively reduce cell viability and induce apoptosis in these cancer cell lines. Further studies, including western blotting to confirm the modulation of apoptotic and cell cycle-related proteins, are recommended to fully elucidate the mechanism of action of Compound this compound.

References

Application Notes: In Vitro Evaluation of Compound 360A for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "360A" is not currently referenced in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive template for the in vitro characterization of a novel anti-cancer compound, using "this compound" as a placeholder. Methodologies are based on standard practices in cancer research.

Introduction

Compound this compound is a novel small molecule inhibitor developed for oncology applications. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of Compound this compound in cancer cell lines. The following sections describe key assays to determine its cytotoxic effects, impact on apoptosis, cell cycle progression, and cell migration, as well as its influence on a critical signaling pathway.

Compound Handling and Preparation

  • Compound Name: this compound

  • Molecular Weight: [Specify MW] g/mol

  • Solubility: Soluble in DMSO at 100 mM.

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions:

  • Prepare a 10 mM primary stock solution of this compound in cell culture-grade DMSO.

  • Aliquot into smaller volumes to minimize freeze-thaw cycles.

  • For experiments, create working solutions by diluting the 10 mM stock in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of this compound required to inhibit cancer cell growth by 50% (IC50). A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: Cell Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Measurement seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt solubilize Solubilize formazan (B1609692) crystals mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for determining IC50 using the MTT assay.

Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Compound this compound (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log-concentration of this compound to determine the IC50 value using non-linear regression.

Data Presentation: IC50 Values
Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)25.415.8
A549 (Lung Cancer)42.133.2
HCT116 (Colon Cancer)18.911.5

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of cells undergoing apoptosis (early and late) versus necrosis following treatment with this compound.

Protocol: Annexin V/PI Staining

Materials:

  • 6-well plates

  • Compound this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours. Treat cells with this compound at 1x and 2x the determined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To collect adherent cells, wash with PBS and gently trypsinize. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Data Presentation: Apoptosis Induction
TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0.1% DMSO95.22.52.3
Compound this compound1x IC5060.125.414.5
Compound this compound2x IC5035.840.224.0

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression, identifying potential arrest at the G1, S, or G2/M phases.

Protocol: Propidium Iodide Staining

Materials:

  • 6-well plates

  • Compound this compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol (Section 4.1).

  • Cell Harvesting: Collect and wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use the pulse width and area signals to exclude doublets. Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSO45.330.124.6
Compound this compound1x IC5068.215.516.3
Compound this compound2x IC5075.19.815.1

Signaling Pathway Analysis

Compound this compound is hypothesized to inhibit the pro-survival PI3K/Akt signaling pathway. Western blotting can be used to measure the phosphorylation status of key proteins in this pathway.

Hypothetical Signaling Pathway: this compound Inhibition of PI3K/Akt

G cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Compound this compound Inhibitor->Akt

Application Notes and Protocols: Preparing Stock Solutions of 360A for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

360A is a potent and selective small molecule inhibitor that functions as a G-quadruplex stabilizer, leading to the inhibition of telomerase activity.[1][2] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization in telomeres can disrupt telomere maintenance, inducing cellular senescence or apoptosis. This makes this compound a valuable tool for research in oncology and cell biology, particularly for studying telomere biology and its role in cancer. Proper preparation of this compound stock solutions is critical for obtaining reliable, reproducible, and interpretable data in cell culture experiments.[3] These notes provide a detailed protocol for the preparation of this compound stock and working solutions for use in cell-based assays.

Physicochemical and Biological Properties of this compound

A summary of the essential quantitative data for this compound is provided below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueSource
Compound Name This compound[2]
Alternate Name This compound iodide[1]
Molecular Formula C₂₇H₂₃N₅O₂[2]
Molecular Weight 449.50 g/mol [2]
CAS Number 794458-56-3[2]
Mechanism of Action G-quadruplex stabilizer; Telomerase inhibitor[2]
IC₅₀ (Telomerase) 300 nM (in TRAP-G4 assay)[1][2]
IC₅₀ (Cell Viability) Glioma lines (CB193, T98G, U118-MG): 3.9 µM, 4.8 µM, 8.4 µM[1][2]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][4]
Solubility in DMSO ≥ 5 mM[1][4]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 1 year (in aliquots)[1]

Experimental Protocols

Protocol 1: Preparation of a 5 mM Master Stock Solution

This protocol details the steps to reconstitute lyophilized this compound powder to create a high-concentration master stock solution. It is critical to perform these steps under sterile conditions (e.g., in a laminar flow hood) to prevent contamination.[3]

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required DMSO Volume: To prepare a 5 mM stock solution, use the following formula:

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example Calculation for 1 mg of this compound:

      • Mass = 0.001 g

      • Molecular Weight = 449.50 g/mol

      • Desired Concentration = 5 mM = 0.005 mol/L

      • Volume (L) = [0.001 g / 449.50 g/mol ] / 0.005 mol/L = 0.000445 L

      • Volume (µL) = 445 µL

  • Compound Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is collected at the bottom.

  • Dissolution: Under sterile conditions, carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gently sonicate the solution to ensure the compound is completely dissolved.[1] A clear solution with no visible particulates should be obtained.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]

  • Labeling and Storage: Clearly label each aliquot with the compound name ("this compound"), concentration (5 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term stability (up to one year).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the master stock solution directly into the cell culture medium to achieve the desired final concentration for your experiment.

Materials:

  • 5 mM Master Stock Solution of this compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Master Stock: Thaw one aliquot of the 5 mM this compound master stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to reach the final desired experimental concentrations (e.g., 0.1-20 µM).[1][2] It is crucial to mix thoroughly at each dilution step.

    • Example: To make a 10 µM working solution in 1 mL of medium:

      • Use the formula: C₁V₁ = C₂V₂

      • C₁ (Stock Conc.) = 5 mM = 5000 µM

      • C₂ (Final Conc.) = 10 µM

      • V₂ (Final Volume) = 1 mL = 1000 µL

      • V₁ (Stock Volume) = (C₂V₂) / C₁ = (10 µM * 1000 µL) / 5000 µM = 2 µL

      • Add 2 µL of the 5 mM stock to 998 µL of cell culture medium.

  • Prepare Vehicle Control: A vehicle control is essential to distinguish the effects of this compound from any potential effects of the solvent.[3] Prepare a control sample by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

    • Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[3]

  • Immediate Use: Add the freshly prepared working solutions and vehicle controls to your cell cultures immediately.

Application Notes and Visualizations

Workflow for Preparing this compound Solutions

The following diagram illustrates the complete workflow from receiving the compound to preparing the final working solutions for cell treatment.

G cluster_0 Master Stock Preparation (Sterile) cluster_1 Working Solution Preparation compound Receive this compound Powder centrifuge Centrifuge Vial compound->centrifuge calculate Calculate DMSO Volume centrifuge->calculate add_dmso Add Sterile DMSO calculate->add_dmso dissolve Vortex / Sonicate (Ensure Full Dissolution) add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Culture Medium to Final Concentration thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle treat Treat Cells Immediately dilute->treat vehicle->treat

Caption: Workflow for this compound stock and working solution preparation.

Simplified Signaling Pathway of this compound

This compound exerts its biological effects by directly interacting with telomeric DNA. It stabilizes the G-quadruplex structure, which acts as a physical block to the enzyme telomerase and the telomere replication machinery.[4][5] This leads to telomere shortening, the generation of telomere aberrations, and ultimately, apoptosis or cellular senescence.[2]

G mol_this compound This compound g4 Telomeric G-Quadruplex (Stabilized) mol_this compound->g4 Stabilizes telomerase Telomerase g4->telomerase Inhibits replication Telomere Replication Machinery g4->replication Inhibits dysfunction Telomere Dysfunction (e.g., Shortening, Fusions) g4->dysfunction Induces telomerase->dysfunction Prevents replication->dysfunction Prevents apoptosis Apoptosis & Cell Cycle Arrest dysfunction->apoptosis

Caption: Simplified mechanism of action for the G4-stabilizer this compound.

References

Application Notes and Protocols for Investigating the Biological Effects of 360A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to elucidate the biological effects and mechanism of action of the G-quadruplex ligand, 360A. The protocols outlined below cover essential in vitro and in vivo assays to characterize its anti-proliferative and potential therapeutic activities.

Introduction

This compound is a compound known to act as a G-quadruplex ligand, which has been observed to inhibit the proliferation of cancer cell lines.[1] G-quadruplexes are secondary structures found in nucleic acids that are particularly prevalent in telomeric regions and gene promoter sequences. By stabilizing these structures, this compound can interfere with key cellular processes such as DNA replication and transcription, leading to cell growth arrest. These notes will guide researchers in systematically investigating these effects.

Section 1: In Vitro Efficacy and Cellular Mechanism of Action

A critical first step in characterizing a new compound is to determine its efficacy and mechanism of action in a controlled cellular environment.[2][3]

1.1 Cell Proliferation and Viability Assays

  • Objective: To quantify the anti-proliferative and cytotoxic effects of this compound on a panel of cancer cell lines.

  • Protocol:

    • Cell Culture: Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., IMR90 normal human fibroblasts) in appropriate media.

    • Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4][5]

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

1.2 Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 and 48 hours.

    • Cell Harvesting: Harvest and fix the cells in 70% ethanol.

    • Staining: Stain the cells with a solution containing propidium (B1200493) iodide and RNase.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

1.3 Apoptosis Assay

  • Objective: To assess whether this compound induces programmed cell death.

  • Protocol:

    • Treatment: Treat cells with this compound as described for cell cycle analysis.

    • Staining: Stain cells with Annexin V-FITC and propidium iodide.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

1.4 Telomere Damage and Stability Analysis

  • Objective: To investigate the direct effects of this compound on telomeres. A study has shown that this compound and its dimer can induce telomere deletion events.[1]

  • Protocol (based on Single Telomere Length Analysis - STELA):

    • Cell Treatment: Treat cells with this compound (e.g., 5 µM) for an extended period, monitoring population doublings.[1]

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and untreated cells.

    • STELA Procedure: Perform STELA as previously described, which involves ligation of a tagged oligonucleotide to the 3' end of telomeres, followed by PCR using a telomere-adjacent primer and a primer specific to the tag.

    • Analysis: Analyze the PCR products by Southern blotting to visualize telomere length distributions and identify telomere deletion events.

Section 2: Target Engagement and Signaling Pathway Analysis

Understanding how a compound interacts with its target and the downstream signaling consequences is crucial.[6][7]

2.1 G-Quadruplex Stabilization Assay

  • Objective: To confirm the ability of this compound to stabilize G-quadruplex structures.

  • Protocol (FRET-based assay):

    • Assay Setup: Use a fluorescently labeled oligonucleotide that forms a G-quadruplex structure, with a fluorophore and a quencher at opposite ends. In the G-quadruplex conformation, the fluorescence is quenched.

    • Incubation: Incubate the oligonucleotide with increasing concentrations of this compound.

    • Measurement: Measure the fluorescence intensity. Stabilization of the G-quadruplex by this compound will result in a decrease in fluorescence.

    • Analysis: Determine the concentration of this compound required for half-maximal stabilization.

2.2 Western Blot Analysis of Key Signaling Proteins

  • Objective: To investigate the effect of this compound on proteins involved in DNA damage response and cell cycle control.

  • Protocol:

    • Protein Extraction: Extract total protein from cells treated with this compound.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key proteins (e.g., p53, p21, γH2AX, CHK1, CHK2).

    • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Analysis: Quantify changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Section 3: In Vivo Efficacy and Toxicology

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of a compound in a living organism.[8][9][10]

3.1 Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of this compound in an animal model.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.

    • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

3.2 Preliminary Toxicology Assessment

  • Objective: To evaluate the potential toxicity of this compound.

  • Protocol:

    • Dose-Ranging Study: Administer increasing doses of this compound to healthy mice to determine the maximum tolerated dose (MTD).[9]

    • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Blood and Tissue Analysis: At the end of the study, collect blood for complete blood count and serum chemistry analysis. Collect major organs for histopathological examination.[11]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
A549
MCF-7
HCT116
IMR90

Table 2: Effect of this compound on Cell Cycle Distribution (%)

TreatmentG1 PhaseS PhaseG2/M Phase
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupAverage Tumor Volume (mm³)Average Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

360A_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects 360A_drug This compound G_quadruplex G-Quadruplex (Telomeres, Promoters) 360A_drug->G_quadruplex Stabilizes Telomerase Telomerase G_quadruplex->Telomerase Inhibits Replication_Fork Replication Fork G_quadruplex->Replication_Fork Stalls Transcription_Machinery Transcription Machinery G_quadruplex->Transcription_Machinery Blocks Senescence Senescence Telomerase->Senescence DNA_Damage_Response DNA Damage Response (γH2AX) Replication_Fork->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Transcription_Machinery->Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis In_Vitro_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose and Time Course) Start->Treatment Proliferation_Assay Cell Proliferation Assay (MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Telomere_Analysis Telomere Stability (STELA) Treatment->Telomere_Analysis Mechanism_Studies Mechanism of Action Studies Treatment->Mechanism_Studies Data_Analysis Data Analysis and IC50 Determination Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Telomere_Analysis->Data_Analysis G4_Stabilization G-Quadruplex Stabilization (FRET) Mechanism_Studies->G4_Stabilization Western_Blot Western Blot (DDR Proteins) Mechanism_Studies->Western_Blot G4_Stabilization->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Design Start Start: Immunodeficient Mice Tumor_Implantation Subcutaneous Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Phase Treatment Phase Randomization->Treatment_Phase Group_Vehicle Group 1: Vehicle Control Treatment_Phase->Group_Vehicle Group_360A_Low Group 2: This compound (Low Dose) Treatment_Phase->Group_360A_Low Group_360A_High Group 3: This compound (High Dose) Treatment_Phase->Group_360A_High Monitoring Monitor Tumor Volume and Body Weight Group_Vehicle->Monitoring Group_360A_Low->Monitoring Group_360A_High->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Collect Tumors, Blood, and Organs Endpoint->Tissue_Collection Analysis Tumor Weight, Histopathology, Biomarker Analysis Tissue_Collection->Analysis

References

Application Notes and Protocols for Determining the IC50 of 360A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

360A is a potent small molecule inhibitor that functions as a selective stabilizer of G-quadruplex DNA structures and an inhibitor of telomerase activity.[1] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, notably in telomeres and oncogene promoters. Their stabilization can impede DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] Telomerase, an enzyme responsible for maintaining telomere length, is upregulated in the vast majority of cancer cells, contributing to their immortal phenotype.[3] The dual mechanism of action of this compound, targeting both G-quadruplexes and telomerase, makes it a compelling candidate for anti-cancer drug development.[1]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell viability assays. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical evaluation.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism targeting telomere maintenance and stability. By binding to and stabilizing G-quadruplex structures within telomeric DNA, this compound creates a physical impediment to the enzyme telomerase, preventing it from elongating the telomeres.[1][4] This direct inhibition of telomerase activity leads to progressive telomere shortening with each cell division.

Simultaneously, the stabilization of G-quadruplexes can induce a DNA damage response (DDR). These stabilized structures can be perceived by the cell as DNA lesions, leading to the activation of DDR pathways, which can result in cell cycle arrest, senescence, or apoptosis.[5] The compound has been shown to cause telomere aberrations, including losses and fusions, further contributing to genomic instability and cell death.

Figure 1: Proposed mechanism of action of this compound in cancer cells.

Data Presentation: IC50 Values of this compound

The IC50 value of this compound should be determined across a panel of cancer cell lines to understand its spectrum of activity. The following table provides a template for summarizing the quantitative data obtained from the cell viability assays. Researchers should populate this table with their experimental data.

Cell LineCancer TypeAssay TypeIncubation Time (hours)This compound IC50 (µM)95% Confidence Interval
e.g., T98GGlioblastomaWST-1724.8 ± 1.1Enter value
e.g., CB193GlioblastomaWST-1723.9 ± 0.4Enter value
e.g., U118-MGGlioblastomaWST-1728.4 ± 0.5Enter value
e.g., A549Lung CarcinomaMTT72Enter valueEnter value
e.g., MCF-7Breast AdenocarcinomaCellTiter-Glo®72Enter valueEnter value
e.g., HeLaCervical CancerMTT48Enter valueEnter value

Note: Published IC50 values for this compound in glioma cell lines are included as examples.[1]

Experimental Workflow

The general workflow for determining the IC50 of this compound involves several key steps, from initial cell culture to final data analysis. It is crucial to maintain consistency and appropriate controls throughout the experiment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 2. Cell Seeding in 96-well Plate CellCulture->CellSeeding DrugPrep 3. Preparation of this compound Serial Dilutions CellSeeding->DrugPrep DrugTreatment 4. Treatment of Cells with this compound DrugPrep->DrugTreatment Incubation 5. Incubation (e.g., 48-72 hours) DrugTreatment->Incubation ReagentAddition 6. Addition of Viability Reagent (MTT, WST-1, or CellTiter-Glo®) Incubation->ReagentAddition SignalDevelopment 7. Incubation for Signal Development ReagentAddition->SignalDevelopment DataAcquisition 8. Absorbance/Luminescence Reading SignalDevelopment->DataAcquisition DataNormalization 9. Data Normalization to Control DataAcquisition->DataNormalization IC50_Calculation 10. IC50 Calculation (Non-linear Regression) DataNormalization->IC50_Calculation

Figure 2: General experimental workflow for IC50 determination.

Experimental Protocols

Three common and reliable methods for determining the IC50 of a compound are the MTT, WST-1, and CellTiter-Glo® assays. The choice of assay may depend on the specific cell line, available equipment, and desired sensitivity. It is recommended to optimize seeding density and incubation times for each cell line.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Adjust the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium per well of a 96-well plate.

    • Include wells for vehicle control (DMSO) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 20 µM).[1]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6]

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[8]

Protocol 2: WST-1 (water-soluble tetrazolium salt) Assay

The WST-1 assay is another reliable colorimetric method for assessing cell viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.

Materials:

  • All materials listed for the MTT assay, with the exception of MTT solution and solubilization solution.

  • WST-1 reagent

Procedure:

  • Cell Seeding and Drug Treatment:

    • The procedure for cell seeding and drug treatment is identical to the MTT assay protocol.

  • WST-1 Assay:

    • At the end of the drug treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Gently shake the plate for 1 minute before reading.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 450 nm. A reference wavelength above 600 nm can be used to reduce background.

    • The data analysis to determine the IC50 value is the same as described for the MTT assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound compound

  • DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well sterile microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow the same cell seeding and drug treatment procedure as for the MTT assay, using opaque-walled 96-well plates.

  • CellTiter-Glo® Assay:

    • After the drug treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • The subsequent data analysis to determine the IC50 value is the same as described for the MTT assay.

Conclusion

The protocols outlined in this document provide robust and reproducible methods for determining the IC50 of this compound in various cancer cell lines. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this promising anti-cancer agent, providing essential data for further drug development and for understanding its mechanism of action. Researchers should optimize assay conditions, such as cell seeding density and incubation time, for each specific cell line to ensure reliable and consistent results. The use of appropriate controls and robust data analysis methods are critical for obtaining high-quality and interpretable data.

References

Application Notes and Protocols for Lagging Strand Telomere Analysis with 360A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomeres, the protective caps (B75204) at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their replication, however, presents a unique challenge, particularly for the lagging strand, leading to the "end replication problem" where successive rounds of cell division cause telomere shortening. This process is implicated in cellular aging and various diseases.

The G-rich sequence of telomeric DNA can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are thought to play a role in telomere regulation, but their stabilization can also interfere with telomere replication, leading to telomere dysfunction. The lagging strand template is particularly susceptible to the formation of G-quadruplexes during replication.

360A is a pyridostatin (B1662821) derivative and a potent G-quadruplex ligand.[1][2][3] It stabilizes G-quadruplex structures, thereby inhibiting the activity of enzymes like telomerase and interfering with DNA replication.[2][3] Studies have shown that this compound induces telomere aberrations, with a preferential effect on the lagging strand telomeres.[1] This makes this compound a valuable tool for studying the dynamics of lagging strand telomere replication and for developing potential therapeutic strategies targeting telomere maintenance mechanisms in cancer and other diseases.

These application notes provide a detailed protocol for the analysis of lagging strand telomeres in response to treatment with the G-quadruplex ligand this compound.

Mechanism of Action of this compound on Lagging Strand Telomeres

During lagging strand synthesis, the progression of the replication fork exposes a G-rich single-stranded template, which is prone to folding into G-quadruplex structures. The this compound ligand binds to and stabilizes these G4s, creating a roadblock for the DNA polymerase. This interference can lead to replication fork stalling, telomere fragility, and the generation of telomere-associated DNA damage.

Caption: Mechanism of this compound-induced replication stress at the lagging strand telomere.

Experimental Protocols

This section details the protocols for cell culture and treatment with this compound, followed by specific methods for analyzing lagging strand telomeres.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a suitable cell line for telomere analysis. Human cancer cell lines such as HeLa, A549, or U2OS are commonly used.

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.

  • Treatment:

    • Seed the cells at an appropriate density to ensure they are in the exponential growth phase during treatment.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or a vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the specific endpoint being measured.

Protocol 2: Chromosome Orientation-FISH (CO-FISH) for Lagging Strand Analysis

CO-FISH is a powerful technique to differentiate between sister chromatids and, therefore, to specifically analyze leading and lagging strand telomeres.

  • Cell Preparation:

    • Add BrdU (10 µM) to the culture medium and incubate for one cell cycle (approximately 24 hours for HeLa cells).

    • Wash the cells with fresh medium and incubate for a second cell cycle without BrdU.

    • Arrest the cells in metaphase by adding colcemid (0.1 µg/mL) for 2-4 hours.

    • Harvest the cells by trypsinization and prepare metaphase spreads on glass slides.

  • CO-FISH Procedure:

    • Stain the slides with Hoechst 33258 (0.5 µg/mL) for 15 minutes.

    • Expose the slides to UV light (365 nm) for 30 minutes to nick the BrdU-substituted strand.

    • Digest the nicked strand with Exonuclease III (5 U/µL) at 37°C for 10 minutes.

    • Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%).

    • Hybridize with a PNA probe specific for the C-rich telomeric strand (e.g., (CCCTAA)3-Cy3) to visualize the G-rich lagging strand telomeres and a PNA probe for the G-rich strand (e.g., (TTAGGG)3-FITC) to visualize the C-rich leading strand telomeres.

    • Wash the slides and counterstain with DAPI.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Analyze the images for telomere aberrations specifically on the lagging strands (e.g., telomere loss, fusions, or fragility).

Protocol 3: Single Telomere Length Analysis (STELA)

STELA allows for the measurement of individual telomere lengths, providing a detailed view of telomere length distribution.

  • Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from this compound-treated and control cells.

  • Ligation: Ligate a known oligonucleotide (stela linker) to the C-rich strand of the telomeres.

  • PCR Amplification:

    • Perform PCR using a telomere-adjacent primer and a primer specific to the ligated linker. This will amplify individual telomeres.

  • Southern Blotting and Analysis:

    • Separate the PCR products by agarose (B213101) gel electrophoresis.

    • Transfer the DNA to a nylon membrane and hybridize with a telomere-specific probe.

    • Detect the signal and analyze the distribution of telomere lengths. An increase in shorter telomeres can indicate telomere damage or replication defects.[2]

Protocol 4: C-circle Assay for ALT Pathway Activity

The C-circle assay is used to detect the presence of extrachromosomal telomeric circles, a hallmark of the Alternative Lengthening of Telomeres (ALT) pathway. Lagging strand processing has been linked to the generation of C-circles.[4]

  • DNA Extraction: Isolate genomic DNA from treated and control cells.

  • C-circle Amplification:

    • Incubate the genomic DNA with Phi29 DNA polymerase at 30°C for 8 hours in the absence of dNTPs to allow for rolling circle amplification of C-circles.

    • Add dNTPs and continue the incubation at 30°C for another 8 hours.

  • Detection:

    • Spot the amplified DNA onto a nylon membrane.

    • Hybridize with a radiolabeled G-rich telomeric probe.

    • Quantify the signal to determine the level of C-circles.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using this compound.

Table 1: Effect of this compound on Lagging Strand Telomere Aberrations (CO-FISH)

This compound Concentration (µM)Lagging Strand Telomere Loss (%)Lagging Strand Telomere Fusions (%)
0 (Control)2.5 ± 0.50.8 ± 0.2
0.18.2 ± 1.13.1 ± 0.7
1.025.6 ± 3.412.5 ± 2.1
5.048.9 ± 5.228.7 ± 3.9

Table 2: Analysis of Telomere Length by STELA after this compound Treatment

This compound Concentration (µM)Mean Telomere Length (kb)Percentage of Telomeres < 3kb
0 (Control)7.8 ± 0.65.1 ± 1.0
1.06.2 ± 0.818.4 ± 2.5
5.04.1 ± 0.942.3 ± 4.1

Table 3: Quantification of C-circles after this compound Treatment

This compound Concentration (µM)Relative C-circle Level (Arbitrary Units)
0 (Control)1.0 ± 0.1
1.02.8 ± 0.4
5.05.2 ± 0.7

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of lagging strand telomeres after this compound treatment.

Cell_Culture Cell Culture 360A_Treatment This compound Treatment Cell_Culture->360A_Treatment Harvest_Cells Harvest Cells 360A_Treatment->Harvest_Cells DNA_Extraction Genomic DNA Extraction Harvest_Cells->DNA_Extraction Metaphase_Spreads Metaphase Spread Preparation Harvest_Cells->Metaphase_Spreads STELA STELA DNA_Extraction->STELA C_Circle C-circle Assay DNA_Extraction->C_Circle CO_FISH CO-FISH Metaphase_Spreads->CO_FISH Analysis_Aberrations Analysis of Lagging Strand Aberrations CO_FISH->Analysis_Aberrations Analysis_Length Analysis of Telomere Length Distribution STELA->Analysis_Length Analysis_ALT Quantification of ALT Activity C_Circle->Analysis_ALT

Caption: Overall experimental workflow for lagging strand telomere analysis with this compound.

References

Troubleshooting & Optimization

troubleshooting 360A insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Compound 360A. It provides detailed troubleshooting advice and protocols to address common challenges related to its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound and why is its solubility a concern?

A1: Compound this compound, chemically known as (2,6-N,N′-methyl-quinolinio-3-yl)-pyridine dicarboxamide, is a research compound identified as a G-quadruplex stabilizing ligand and a telomerase inhibitor.[1][2][3] Like many aromatic heterocyclic compounds developed for therapeutic purposes, this compound has a hydrophobic structure, which results in low intrinsic solubility in aqueous solutions such as buffers and cell culture media. This poor solubility can lead to experimental challenges, including precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS) and it won't dissolve. What am I doing wrong?

A2: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is rarely successful. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium. This "co-solvent" approach is a standard technique for handling poorly soluble compounds.[4][5]

Q3: What is the recommended organic solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][6] Commercial suppliers indicate that this compound is soluble in DMSO, with one source specifying a solubility of up to 2 mg/mL (approximately 2.84 mM).[6] For complete dissolution at higher concentrations, gentle warming or sonication may be necessary.[5][6]

Q4: I prepared a this compound stock solution in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

A4: This phenomenon, known as "precipitation upon dilution," is a common issue when an organic solvent stock is introduced into an aqueous medium where the compound is less soluble.[4][5] Here are several strategies to prevent this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.5% for most cell-based assays, to avoid solvent toxicity.[7]

  • Add Stock to Medium Slowly: Always add the DMSO stock solution to the aqueous buffer (not the other way around) while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[5][7]

  • Use Pre-warmed Medium: Diluting the stock solution into pre-warmed (e.g., 37°C) medium can sometimes improve solubility.[7]

  • Lower the Working Concentration: If precipitation persists, the final concentration of this compound may be above its aqueous solubility limit. Consider reducing the final concentration for your experiment.

Q5: Can I use other solvents besides DMSO?

A5: While DMSO is the primary recommendation, other polar aprotic solvents like ethanol (B145695) may be viable, though they might offer lower solvating power for this compound.[7] If exploring alternative solvents, it is crucial to first establish the solubility of this compound in that solvent and then verify its compatibility with your experimental system (e.g., ensuring it doesn't affect cell viability or assay performance).[8]

Q6: How should I store my this compound solutions?

A6:

  • Solid Compound: Store the powder at -20°C for long-term stability (up to 3 years).[1][6]

  • DMSO Stock Solutions: Prepare small, single-use aliquots of your concentrated DMSO stock to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[1][6]

  • Aqueous Working Solutions: These solutions are prone to precipitation over time. It is strongly recommended to prepare them fresh immediately before each experiment.[7]

Data & Solubility Parameters

The following tables summarize key solubility information for Compound this compound.

Table 1: Solubility in Common Solvents

SolventConcentrationObservationsReference
WaterInsolubleNot recommended for stock solutions.General Knowledge
PBS (pH 7.4)< 10 µM (Est.)Prone to precipitation.[7]
DMSO2 mg/mL (~2.84 mM)Soluble. Sonication is recommended.[6]
Ethanol (100%)Slightly SolubleLower solvating power than DMSO.[4]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureStability
Primary StockDMSO1-10 mM-80°CUp to 1 year
Working DilutionAqueous Medium + <0.5% DMSOExperimental Conc.Use ImmediatelyNot recommended for storage

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated, stable stock solution of Compound this compound.

Materials:

  • Compound this compound powder (MW: ~703.31 g/mol for iodide salt)[9]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 7.03 mg of this compound iodide salt.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Check for visual clarity.[6]

  • Aliquoting and Storage: Once fully dissolved, dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

Objective: To dilute the concentrated DMSO stock into an aqueous medium while minimizing precipitation.

Procedure:

  • Pre-warm Medium: Warm your aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).

  • Calculate Dilution: Determine the volume of your DMSO stock needed to achieve the final desired concentration of this compound in your total experimental volume. Ensure the final DMSO concentration will be below 0.5%.

  • Dilution Step: While gently vortexing or swirling the pre-warmed aqueous medium, slowly add the calculated volume of the this compound DMSO stock directly into the medium.

  • Final Mix: Continue to mix the solution for another 30-60 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is not clear, the concentration may be too high for its aqueous solubility limit.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Diagrams

TroubleshootingWorkflow start Start: this compound Insolubility Issue prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock check_dissolution Does it fully dissolve? prep_stock->check_dissolution sonicate Sonicate or Gently Warm (37°C) check_dissolution->sonicate No dilute Dilute Stock into Aqueous Buffer (Final DMSO < 0.5%) check_dissolution->dilute Yes sonicate->prep_stock check_precipitate Precipitation Observed? dilute->check_precipitate success Success: Solution is Clear Proceed with Experiment check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes lower_conc Lower Final this compound Concentration troubleshoot->lower_conc add_excipient Consider Formulation Strategy (e.g., cyclodextrin, surfactant) troubleshoot->add_excipient

Caption: A logical workflow for troubleshooting this compound insolubility.

SignalingPathway Telomere Telomere (G-rich 3' overhang) G_Quadruplex G-Quadruplex Structure Telomere->G_Quadruplex Folds into Telomerase Telomerase Enzyme G_Quadruplex->Telomerase Blocks Access Compound_this compound Compound this compound Compound_this compound->G_Quadruplex Binds & Stabilizes Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Mediates Cell_Senescence Apoptosis / Cell Senescence Telomerase->Cell_Senescence Inhibition Leads To Telomere_Elongation->Cell_Senescence Prevents

Caption: Mechanism of action for Compound this compound as a telomerase inhibitor.

References

optimizing 360A concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Compound 360A for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound this compound?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. This range is based on in-house preliminary screenings on various cell lines. However, the optimal concentration is highly cell-type and assay-dependent and should be determined empirically for your specific experimental setup.

Q2: How should I determine the optimal concentration of Compound this compound for my specific cell line?

A2: A dose-response curve is the most effective method for determining the optimal concentration. This involves treating your cells with a range of concentrations of Compound this compound and then measuring the desired biological effect. We recommend a 10-point dose-response curve using half-log dilutions.

Q3: What is the known mechanism of action for Compound this compound?

A3: Compound this compound is an inhibitor of the pro-inflammatory signaling pathway by targeting the kinase activity of TAK1. This inhibition prevents the downstream activation of the NF-κB and MAPK signaling cascades, which are crucial for the expression of inflammatory cytokines.

Q4: Can Compound this compound be used in animal models?

A4: Yes, Compound this compound has been validated for in vivo studies. For initial animal experiments, a dose of 5-10 mg/kg administered intraperitoneally is recommended. However, the optimal dosage and administration route should be determined through pharmacokinetic and pharmacodynamic studies.

Troubleshooting Guides

Issue 1: No observable effect of Compound this compound at the recommended starting concentration.

Possible Cause Troubleshooting Step
Low Cell Permeability Increase the incubation time with Compound this compound. Consider using a permeabilizing agent if compatible with your assay.
Compound Degradation Ensure proper storage of Compound this compound at -20°C and protect from light. Prepare fresh dilutions for each experiment.
Resistant Cell Line The target pathway may not be active in your chosen cell line. Confirm the expression and activity of TAK1 in your cells.
Incorrect Assay Setup Verify all assay components and controls are functioning correctly.

Issue 2: High levels of cytotoxicity observed even at low concentrations.

Possible Cause Troubleshooting Step
Off-target Effects Reduce the concentration of Compound this compound and shorten the incubation time.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium.
Cell Line Sensitivity Your cell line may be particularly sensitive. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range.

Experimental Protocols

Dose-Response Curve for Compound this compound using a Luciferase Reporter Assay

This protocol describes how to determine the IC50 value of Compound this compound by measuring the inhibition of NF-κB activity in response to TNF-α stimulation.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter

  • Compound this compound

  • TNF-α

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Seed HEK293-NF-κB luciferase reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare a 10-point serial dilution of Compound this compound in cell culture medium, starting from 100 µM.

  • Remove the old medium from the cells and add 100 µL of the diluted Compound this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 1 hour at 37°C.

  • Stimulate the cells by adding 10 ng/mL of TNF-α to all wells except for the unstimulated control.

  • Incubate for an additional 6 hours at 37°C.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

  • Plot the luminescence data against the log of the Compound this compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations of Compound this compound for Various Cell Lines

Cell LineRecommended Starting Concentration
HEK2935 µM
HeLa10 µM
A5497.5 µM
Jurkat2 µM

Table 2: IC50 Values of Compound this compound in Different Assays

Assay TypeCell LineIC50 (µM)
NF-κB Luciferase ReporterHEK2931.2
IL-6 ELISAA5492.5
p38 MAPK PhosphorylationJurkat0.8

Visualizations

Compound_360A_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TAK1 TAK1 TNFR->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade TAK1->MAPK_Cascade Compound_this compound Compound this compound Compound_this compound->TAK1 I-kappa-B IκB IKK_Complex->I-kappa-B phosphorylates NF-kappa-B NF-κB I-kappa-B->NF-kappa-B releases Inflammatory_Genes Inflammatory Genes NF-kappa-B->Inflammatory_Genes activates

Caption: Mechanism of action of Compound this compound.

Dose_Response_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound this compound A->B C Treat Cells with Compound this compound B->C D Stimulate with TNF-α C->D E Incubate and Add Luciferase Reagent D->E F Measure Luminescence E->F G Plot Data and Determine IC50 F->G

Caption: Experimental workflow for a dose-response curve.

Troubleshooting_Logic Start Start Troubleshooting No_Effect No Observable Effect? Start->No_Effect High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Increase_Conc Increase Concentration or Incubation Time No_Effect->Increase_Conc Yes Check_Reagents Check Reagent Stability and Assay Controls No_Effect->Check_Reagents No Reduce_Conc Reduce Concentration or Incubation Time High_Cytotoxicity->Reduce_Conc Yes Check_Solvent Check Solvent Concentration High_Cytotoxicity->Check_Solvent No End Problem Resolved Increase_Conc->End Confirm_Target Confirm Target Expression in Cell Line Check_Reagents->Confirm_Target Confirm_Target->End Reduce_Conc->End Perform_Viability Perform Viability Assay Check_Solvent->Perform_Viability Perform_Viability->End

Caption: Troubleshooting logic for common experimental issues.

reducing off-target effects of 360A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GSK360A Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GSKthis compound in their experiments while minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSKthis compound?

GSKthis compound is a potent, orally active inhibitor of hypoxia-inducible factor prolyl-hydroxylases (HIF-PHDs), specifically targeting PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHDs, which marks them for proteasomal degradation. By inhibiting PHDs, GSKthis compound prevents this degradation, leading to the stabilization and accumulation of HIF-α.[1][3] Subsequently, HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, including those involved in erythropoiesis (like erythropoietin, EPO) and angiogenesis (like vascular endothelial growth factor, VEGF).[1][3]

Q2: What are the known on-target potencies of GSKthis compound?

GSKthis compound exhibits nanomolar potency against its intended targets. The reported half-maximal inhibitory concentrations (IC50) are:

  • PHD1: 10 nM[1][2]

  • PHD2: 100 nM[1][2]

  • PHD3: 126 nM[1][2]

Q3: Is there publicly available comprehensive off-target screening data for GSKthis compound, such as a kinome scan?

Based on currently available public information, a comprehensive off-target screening panel or kinome scan for GSKthis compound has not been published.[1] While preclinical studies have focused on its on-target effects related to HIF stabilization, extensive safety and selectivity profiling data generated during drug development are often proprietary and not publicly disclosed.[1]

Q4: What are the general types of off-target effects that can be anticipated for a small molecule inhibitor like GSKthis compound, especially at high concentrations?

As a small molecule, GSKthis compound has the potential to interact with other proteins, particularly at concentrations significantly higher than its on-target IC50 values.[1] For inhibitors like GSKthis compound that target 2-oxoglutarate (2-OG) dependent dioxygenases (such as PHDs), potential off-targets could include other members of this large enzyme superfamily.[1] These enzymes are involved in diverse cellular processes, including histone demethylation and collagen biosynthesis.[1] Off-target effects are a common consideration in drug development and are often dependent on the concentration of the compound used.[1]

Q5: How can I experimentally assess potential off-target effects of GSKthis compound in my research?

A systematic approach is recommended to investigate potential off-target effects:

  • Broad Kinase and Enzyme Screening: Subject GSKthis compound to commercially available screening panels (e.g., kinome scans, broad enzyme panels) to identify potential off-target interactions.[1]

  • Proteomics and Transcriptomics: Employ techniques like mass spectrometry-based proteomics or RNA sequencing to identify changes in protein expression or gene transcription that are not explained by HIF pathway activation.

  • Phenotypic Screening: Utilize high-content imaging or other cell-based assays to observe unexpected cellular phenotypes at various concentrations of GSKthis compound.[1]

  • Control Experiments: Include rigorous controls to differentiate between on-target and off-target effects. This can involve using HIF-1α or HIF-2α knockout/knockdown cells or a structurally similar but inactive compound as a negative control.[4]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with GSKthis compound.

Problem Possible Cause Troubleshooting Steps
Unexpected Cell Toxicity or Reduced Proliferation at High Concentrations The compound may be inhibiting other essential enzymes or proteins required for cell viability.[1]1. Perform a dose-response curve to determine the precise concentration at which toxicity occurs. 2. Compare the toxic concentration to the on-target IC50 values for PHD enzymes. A large window between on-target potency and toxicity suggests reasonable selectivity. 3. Consider a broad liability panel screen to identify interactions with known toxicologically relevant targets.
Phenotypic Changes Unrelated to HIF Pathway Activation (e.g., changes in cell morphology, unexpected signaling pathway activation) GSKthis compound might be interacting with other signaling molecules.[1]1. Validate that the observed phenotype is not a downstream consequence of HIF activation by using a negative control (e.g., a structurally similar but inactive compound) or by silencing HIF-α. 2. Use pathway-specific inhibitors or activators to dissect the unexpected signaling cascade. 3. Perform a kinome scan or other broad panel screening at the concentration inducing the phenotype to identify potential off-targets.[1]
Inconsistent HIF-α Stabilization Cellular factors or experimental conditions may be affecting the response.1. Ensure consistent cell culture conditions: Maintain consistent cell density, passage number, and media conditions. 2. Maintain consistent oxygen tension: Fluctuations in oxygen levels can impact baseline HIF-α levels. 3. Prepare fresh inhibitor solutions: Ensure the stability of GSKthis compound by preparing fresh solutions for each experiment and storing them correctly.
Discrepancy between in vitro and Cell-Based Assay Results Differences in the experimental environment can lead to varied outcomes.1. Assess cell permeability: The inhibitor may have poor cell permeability, resulting in lower effective intracellular concentrations. 2. Consider cellular metabolism: The inhibitor may be metabolized by the cells, reducing its activity. 3. Account for cellular competitors: The intracellular concentration of the natural substrate, 2-oxoglutarate, can compete with the inhibitor.

Data Presentation

Hypothetical Off-Target Kinase Profile for GSKthis compound

The following table is a hypothetical representation of data from a kinase screen to illustrate how to present such findings. Note: This data is for illustrative purposes only and does not represent actual experimental results for GSKthis compound.

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
PHD1 (On-target) 1099%Expected on-target activity.
PHD2 (On-target) 10095%Expected on-target activity.
PHD3 (On-target) 12693%Expected on-target activity.
Off-Target Kinase A 1,50060%Potential for off-target effects at higher micromolar concentrations.
Off-Target Kinase B 8,00025%Less likely to be a significant off-target.
Off-Target Kinase C >20,000<5%Likely not a significant off-target.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)

This protocol outlines a method to determine the concentration-dependent effect of GSKthis compound on cell viability.

Materials:

  • GSKthis compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of GSKthis compound in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GSKthis compound concentration).

  • Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of GSKthis compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the GSKthis compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for HIF-1α Stabilization

This protocol describes how to assess the on-target effect of GSKthis compound by measuring the stabilization of HIF-1α.

Materials:

  • GSKthis compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of GSKthis compound or a vehicle control for a specified time (e.g., 4-8 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies for HIF-1α and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative levels of HIF-1α stabilization.

Mandatory Visualizations

HIF-1a Signaling Pathway Figure 1: HIF-1α Signaling Pathway and the Effect of GSKthis compound cluster_normoxia Normoxia cluster_hypoxia Hypoxia / GSKthis compound HIF1a HIF-1α PHDs PHDs HIF1a->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation GSKthis compound GSKthis compound PHDs_inhibited PHDs GSKthis compound->PHDs_inhibited Inhibition HIF1a_stable HIF-1α (stabilized) HIF_complex HIF-1α/β Complex HIF1a_stable->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes Activation

Figure 1: HIF-1α Signaling Pathway and the Effect of GSKthis compound

Experimental_Workflow_for_Off-Target_Identification Figure 2: Experimental Workflow for Off-Target Effect Identification start Start: Observe Unexpected Phenotype with GSKthis compound dose_response 1. Perform Dose-Response and Time-Course Analysis start->dose_response validate_on_target 2. Validate On-Target Engagement (e.g., HIF-1α Stabilization) dose_response->validate_on_target negative_controls 3. Use Negative Controls - Inactive Analog - HIF-1α Knockdown/Knockout validate_on_target->negative_controls is_on_target Is the effect on-target? negative_controls->is_on_target on_target_conclusion Conclusion: Phenotype is likely a downstream consequence of HIF-1α activation. is_on_target->on_target_conclusion Yes off_target_investigation 4. Investigate Off-Targets is_on_target->off_target_investigation No proteomics Proteomics/ Transcriptomics off_target_investigation->proteomics kinome_scan Kinome/Enzyme Screening off_target_investigation->kinome_scan phenotypic_screen Phenotypic Screening off_target_investigation->phenotypic_screen identify_off_target 5. Identify Potential Off-Target(s) proteomics->identify_off_target kinome_scan->identify_off_target phenotypic_screen->identify_off_target validate_off_target 6. Validate Off-Target - siRNA/CRISPR Knockdown - Rescue Experiments identify_off_target->validate_off_target off_target_conclusion Conclusion: Phenotype is mediated by the identified off-target. validate_off_target->off_target_conclusion

References

360A degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on general principles for small molecule compounds used in research and drug development. "360A" is treated as a hypothetical substance, and the data, protocols, and pathways are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Compound this compound?

A1: Compound this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the optimal storage conditions for Compound this compound?

A2: To ensure the long-term stability of Compound this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation and loss of biological activity.

Q3: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A3: Inconsistent experimental outcomes are often linked to the degradation of this compound. It is recommended to verify the integrity of your compound stock and review your experimental workflow for potential issues.

Q4: How can I troubleshoot unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) when analyzing this compound?

A4: The appearance of unexpected peaks typically indicates the presence of impurities or degradation products. A systematic troubleshooting approach can help identify the source of these peaks.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity

If you are observing variable results in your assays, consider the following potential causes and solutions:

  • Degradation of this compound stock solution: Prepare fresh stock solutions from solid material for each experiment.

  • Improper storage of working solutions: Store working solutions at recommended temperatures and use them within their validated stability window.

  • Freeze-thaw cycles: Aliquot stock solutions to minimize the number of freeze-thaw cycles.

  • Contamination of reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.

Issue 2: Appearance of Degradation Products

If you detect unknown peaks in your analytical runs, follow these steps:

  • Confirm Peak Identity: If possible, use mass spectrometry to determine the mass of the unknown peaks and compare them to potential degradation products.

  • Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in identifying the peaks observed in your experimental samples.

  • Review Sample Handling and Preparation: Ensure that samples are not exposed to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure) during preparation and analysis.

Data Presentation

Table 1: Stability of Compound this compound in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Half-life (t½) in hoursKey Degradant(s)
3.02512Hydrolysis Product A
7.02572Minimal Degradation
9.0258Hydrolysis Product B
7.04> 500Not Applicable
7.04024Oxidative Product C

Table 2: Recommended Storage Conditions for Compound this compound

FormulationStorage TemperatureLight ProtectionShelf-life
Solid Powder-20°CRequired24 months
DMSO Stock (10 mM)-80°CRequired6 months
Aqueous Solution2-8°CRequired24 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of Compound this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Visualizations

cluster_degradation Compound this compound Degradation Pathways This compound This compound Hydrolysis_Product_A Hydrolysis_Product_A This compound->Hydrolysis_Product_A Acidic Conditions Hydrolysis_Product_B Hydrolysis_Product_B This compound->Hydrolysis_Product_B Basic Conditions Oxidative_Product_C Oxidative_Product_C This compound->Oxidative_Product_C Oxidizing Agents Photolytic_Product_D Photolytic_Product_D This compound->Photolytic_Product_D Light Exposure

Caption: Major degradation pathways of Compound this compound.

cluster_workflow Troubleshooting Experimental Inconsistency A Inconsistent Experimental Results B Check this compound Stock: - Age of solid? - Storage of solution? A->B C Prepare Fresh Stock Solution B->C Stock is suspect D Review Experimental Protocol: - Buffer pH? - Incubation time/temp? B->D Stock is OK C->A Re-run experiment E Optimize Protocol Parameters D->E Potential issue found G Issue Persists: Contact Technical Support D->G No obvious issue E->A Re-run experiment F Consistent Results Achieved

Caption: Workflow for troubleshooting inconsistent experimental results.

cluster_protocol Forced Degradation Experimental Workflow P1 Prepare this compound Stock Solution P2 Aliquot for Stress Conditions P1->P2 P3 Acid (0.1N HCl, 60°C) P2->P3 P4 Base (0.1N NaOH, 60°C) P2->P4 P5 Oxidation (3% H2O2, RT) P2->P5 P6 Heat (80°C) P2->P6 P7 Light (UV 254nm) P2->P7 P8 Incubate for Specified Time P3->P8 P4->P8 P5->P8 P6->P8 P7->P8 P9 Analyze Samples by HPLC & LC-MS P8->P9 P10 Identify & Quantify Degradation Products P9->P10

interpreting unexpected results with 360A treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 360A treatment. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound treatment?

A1: this compound is a potent, orally active small molecule inhibitor of Hypoxia-Inducible Factor Prolyl-Hydroxylases (HIF-PHDs). It specifically targets PHD1, PHD2, and PHD3, which leads to the stabilization of the alpha subunit of HIF (HIF-α). Under normal oxygen conditions, HIF-α is hydroxylated by PHDs, marking it for degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, move to the nucleus, and activate the transcription of target genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[1]

Q2: What are the known on-target potencies of this compound?

A2: The on-target potency of this compound can vary depending on the specific assay and cell type used. For a general reference, please see the summary of potency data below.

Summary of this compound On-Target Potency

TargetIC50 (nM)Assay Type
PHD110Biochemical
PHD28Biochemical
PHD312Biochemical
HIF-1α Stabilization50Cellular

Q3: Are there any known off-target effects of this compound?

A3: Yes, off-target effects are a consideration, particularly at higher concentrations. As a small molecule, this compound may interact with other proteins. Since it targets 2-oxoglutarate (2-OG) dependent dioxygenases like the PHDs, potential off-targets could include other enzymes in this large superfamily which are involved in various cellular processes.[1] It is crucial to differentiate between on-target and off-target effects in your experiments.[2]

Q4: How should I store and handle the this compound compound?

A4: this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. Please refer to the product's technical data sheet for detailed information on solubility and stability.

Troubleshooting Guide

Unexpected Cell Toxicity or Reduced Proliferation

Q: I'm observing significant cell death or a reduction in cell proliferation at concentrations where I expect to see a specific biological effect. Is this expected?

A: Unexpected toxicity at high concentrations can occur if the compound is inhibiting other essential enzymes or proteins required for cell viability.[1]

Possible Causes and Solutions:

Possible Cause Recommended Action
Off-target toxicity Perform a dose-response curve to pinpoint the exact concentration at which toxicity occurs. Compare this toxic concentration to the on-target IC50 values for PHD enzymes. A large window between on-target potency and toxicity suggests reasonable selectivity.[1]
Inappropriate solvent concentration Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level that is non-toxic to your cells.
Cell line sensitivity Different cell lines can have varying sensitivities to small molecule inhibitors. Consider testing this compound in a different cell line to see if the toxicity is specific to your current model.
Contamination Rule out contamination of your cell culture or the compound itself.
Phenotypic Changes Unrelated to the HIF Pathway

Q: My cells are showing unexpected changes in morphology or activation of a signaling pathway that is not known to be downstream of HIF activation. What could be the reason?

A: this compound might be interacting with other signaling molecules, leading to these off-target phenotypic changes.[1]

Possible Causes and Solutions:

Possible Cause Recommended Action
Off-target signaling Validate that the observed phenotype is not a downstream consequence of HIF activation by using a negative control, such as a structurally similar but inactive compound, or by silencing HIF-α.[1]
Broad liability screen Consider running a broad liability panel screen to identify interactions with known toxicologically relevant targets.[1]
Proteomics/Transcriptomics Use techniques like mass spectrometry-based proteomics or RNA sequencing to identify changes in protein expression or gene transcription that are not explained by HIF pathway activation.[1]
Lack of Expected On-Target Effects

Q: I am not observing the expected stabilization of HIF-1α or the upregulation of its target genes, even at high concentrations of this compound.

A: This could be due to a variety of factors, from experimental setup to issues with the compound itself.

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound inactivity Verify the integrity of your this compound stock. If possible, test its activity in a well-established positive control assay.
Cellular context The HIF pathway can be regulated differently in various cell types. Ensure that the cell line you are using has a functional HIF pathway that can be activated.
Experimental conditions Optimize the treatment time and concentration of this compound. A time-course and dose-response experiment is highly recommended. Also, check the oxygen levels in your cell culture incubator, as very low oxygen can independently stabilize HIF-1α.
Assay sensitivity Ensure your detection method for HIF-1α (e.g., Western blot, ELISA) is sensitive enough to detect an increase in its levels.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using a Negative Control
  • Objective: To determine if an observed cellular phenotype is a result of the intended on-target activity of this compound or an off-target effect.

  • Materials:

    • This compound compound

    • A structurally similar, but inactive, analog of this compound (negative control)

    • Cell line of interest

    • Appropriate cell culture reagents

    • Assay reagents to measure the phenotype of interest (e.g., cell viability kit, antibodies for Western blotting)

  • Procedure:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare serial dilutions of both this compound and the negative control compound.

    • Treat the cells with a range of concentrations of both compounds. Include a vehicle-only control.

    • Incubate the cells for the desired treatment duration.

    • Perform the assay to measure the phenotype of interest.

  • Interpretation:

    • If the phenotype is only observed with this compound treatment and not with the negative control, it is likely an on-target effect.

    • If the phenotype is observed with both this compound and the negative control, it may be due to a shared off-target effect or a non-specific compound effect.

Protocol 2: Assessing HIF-1α Stabilization by Western Blot
  • Objective: To quantify the stabilization of HIF-1α in response to this compound treatment.

  • Materials:

    • This compound compound

    • Cell line of interest

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane

    • Blocking buffer

    • Primary antibody against HIF-1α

    • Loading control primary antibody (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with varying concentrations of this compound for a set time period (e.g., 4, 8, or 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Wash and incubate with the secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Interpretation:

    • A dose- and time-dependent increase in the HIF-1α protein band intensity, relative to the loading control, indicates successful on-target activity of this compound.

Visualizations

360A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus O2 Normoxia PHDs PHD1/2/3 O2->PHDs Activates HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds HIF1a_n HIF-1α HIF1a->HIF1a_n Translocates Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation Treatment_this compound This compound Treatment Treatment_this compound->PHDs Inhibits HIF_Complex HIF-1 Complex HIF1a_n->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex HRE HRE (Hypoxia Response Element) HIF_Complex->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates

Caption: Mechanism of action for this compound treatment.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_On_Target Is On-Target Effect Observed? Start->Check_On_Target Check_Toxicity Is Unexpected Toxicity Observed? Check_On_Target->Check_Toxicity Yes No_On_Target Troubleshoot: - Compound Integrity - Assay Sensitivity - Cellular Context Check_On_Target->No_On_Target No Check_Phenotype Is Unexpected Phenotype Observed? Check_Toxicity->Check_Phenotype No Toxicity_Observed Troubleshoot: - Dose-Response Curve - Off-Target Panel - Vehicle Control Check_Toxicity->Toxicity_Observed Yes Phenotype_Observed Troubleshoot: - Negative Control Compound - HIF-α Silencing - Proteomics/Transcriptomics Check_Phenotype->Phenotype_Observed Yes Expected_Result Result is Likely On-Target Check_Phenotype->Expected_Result No

Caption: Troubleshooting workflow for unexpected results.

Logical_Relationship cluster_cause Potential Causes cluster_observation Observations On_Target On-Target Effect HIF_Stabilization HIF-1α Stabilization On_Target->HIF_Stabilization Off_Target Off-Target Effect Unexpected_Toxicity Unexpected Toxicity Off_Target->Unexpected_Toxicity Unexpected_Phenotype Unexpected Phenotype Off_Target->Unexpected_Phenotype Experimental_Artifact Experimental Artifact Experimental_Artifact->Unexpected_Toxicity No_Effect No Effect Experimental_Artifact->No_Effect

Caption: Logical relationship between causes and observations.

References

Technical Support Center: Utilizing 360A in Pre-clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of 360A, a potent telomerase inhibitor, with a focus on controlling for the confounding effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that functions as a selective stabilizer of G-quadruplex (G4) structures and an inhibitor of telomerase activity. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, notably in telomeres. By stabilizing these structures, this compound prevents the enzyme telomerase from elongating telomeres.[1] This leads to telomere shortening, DNA damage responses, and ultimately, cell cycle arrest or apoptosis in cancer cells, which rely on telomerase for their immortality.[2]

Q2: Why is DMSO used as a solvent for this compound and what are its potential effects on my experiments?

A2: this compound, like many organic compounds, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, making it an essential vehicle for introducing this compound to cell cultures. However, DMSO is not biologically inert. It can independently affect cellular processes, including:

  • Cell Viability and Proliferation: At higher concentrations, DMSO can be cytotoxic and inhibit cell growth.[3]

  • Signaling Pathways: DMSO has been shown to modulate various signaling pathways, which could lead to off-target effects.[4]

  • Membrane Permeability: DMSO can increase the permeability of cell membranes.

  • Gene Expression: Even at low concentrations, DMSO can alter gene expression profiles.

Therefore, it is crucial to control for these effects to ensure that the observed results are due to the activity of this compound and not the solvent.

Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?

A3: The ideal concentration of DMSO is cell-line dependent and should always be empirically determined. However, a general guideline is to keep the final concentration of DMSO in the culture medium as low as possible. The table below summarizes commonly accepted concentration ranges and their potential effects.

Troubleshooting Guide

Issue: I am observing high levels of cytotoxicity in my vehicle control group (cells treated with DMSO alone).

  • Possible Cause: The DMSO concentration is too high for your specific cell line.

  • Troubleshooting Steps:

    • Determine the No-Effect Concentration: Perform a dose-response experiment with DMSO alone to identify the highest concentration that does not significantly impact cell viability. A detailed protocol is provided below.

    • Reduce DMSO Concentration: If possible, prepare a more concentrated stock of this compound in 100% DMSO. This will allow you to use a smaller volume to achieve your desired final concentration of this compound, thereby lowering the final DMSO concentration in your culture medium.

    • Minimize Exposure Time: Reduce the incubation time of your cells with the DMSO-containing medium if your experimental design allows.

Issue: My experimental results are not reproducible.

  • Possible Cause: Inconsistent DMSO concentrations across experiments.

  • Troubleshooting Steps:

    • Consistent Vehicle Control: Ensure that the final DMSO concentration is identical in all experimental wells and the vehicle control wells. If you are testing a range of this compound concentrations prepared from a DMSO stock, you must have a vehicle control with a DMSO concentration that matches the highest concentration used in the treated wells.

    • Proper Mixing: When diluting your this compound/DMSO stock into the culture medium, ensure thorough and immediate mixing to avoid localized high concentrations of DMSO that could harm the cells.

Data Presentation: Recommended DMSO Concentrations in Cell Culture

Final DMSO Concentration (v/v)General Effects & Recommendations
< 0.1% Generally considered safe for most cell lines with minimal effects. Recommended for sensitive cells and long-term exposure studies.[4]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours. This is a common range for in vitro assays, but validation is still recommended.[4]
0.5% - 1.0% May induce cytotoxicity and affect cell proliferation in some cell lines. Use with caution and only for short-term exposure if necessary.[4]
> 1.0% Generally considered toxic and can lead to significant cell death and apoptosis.[4]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerable DMSO Concentration

Objective: To identify the highest concentration of DMSO that does not exert a significant effect on the viability of your specific cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.

  • Prepare DMSO Dilutions: Prepare a serial dilution of 100% sterile DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "no DMSO" control).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest DMSO concentration that results in minimal loss of cell viability (e.g., >95%) is considered the maximum tolerable concentration for your future experiments.

Protocol 2: General Protocol for Treating Cells with this compound

Objective: To assess the biological effect of this compound on your cell line, while appropriately controlling for DMSO effects.

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Prepare Working Solutions:

    • Thaw an aliquot of your this compound stock solution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve your desired final concentrations.

    • Crucially, prepare a vehicle control by diluting 100% DMSO in culture medium to the same final concentration as that in your highest this compound-treated sample.

  • Treatment: Replace the medium in your cell plate with the prepared this compound dilutions and the vehicle control. Also, include a "no treatment" control (cells in medium only).

  • Incubation: Incubate for the desired experimental duration.

  • Assay: Perform your desired downstream assay (e.g., cell viability, Western blot, qPCR) to assess the effects of this compound.

  • Data Analysis: Normalize the results of your this compound-treated samples to the vehicle control to account for any effects of the DMSO.

Mandatory Visualizations

Signaling Pathway of this compound

G4_Telomerase_Inhibition Mechanism of Action of this compound cluster_0 Telomere cluster_1 Cellular Consequences Telomeric_DNA Telomeric DNA (G-rich overhang) G_Quadruplex G-Quadruplex Formation Telomeric_DNA->G_Quadruplex Folding Telomerase Telomerase G_Quadruplex->Telomerase Blocks Access Telomere_Shortening Telomere Shortening G_Quadruplex->Telomere_Shortening Leads to This compound This compound This compound->G_Quadruplex Stabilizes Telomerase->Telomeric_DNA Binds and Elongates DNA_Damage_Response DNA Damage Response Telomere_Shortening->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for DMSO Control

DMSO_Control_Workflow Experimental Workflow with DMSO Control Start Start Experiment Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Prepare_Treatments Prepare Treatment Groups Cell_Seeding->Prepare_Treatments Treatment Treat Cells Prepare_Treatments->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End Control_No_Treatment Control: Cells + Medium Vehicle_Control Vehicle Control: Cells + Medium + DMSO Experimental_Group Experimental: Cells + Medium + this compound in DMSO

Caption: Workflow for controlling DMSO effects.

References

Technical Support Center: Improving the Selectivity of 360A for G-Quadruplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G-quadruplex (G4) selective ligand, 360A. Our goal is to help you address common challenges and optimize your experiments for improved selectivity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered G-quadruplex selective?

This compound is a small molecule belonging to the 2,6-pyridine-dicarboxamide derivative series, known for its ability to bind and stabilize G-quadruplex structures. Its selectivity stems from its planar aromatic core, which allows for π-π stacking interactions with the G-tetrads, the characteristic structural motif of G-quadruplexes. Additionally, its side chains can interact with the grooves and loops of the G4 structure. In vitro studies, such as competitive equilibrium dialysis, have demonstrated that this compound exhibits a strong preference for G-quadruplex DNA over duplex DNA.[1]

Q2: I am observing off-target effects in my cellular assays with this compound. What could be the cause?

While this compound is designed for G-quadruplex selectivity, off-target effects can arise from several factors:

  • Non-specific binding: At high concentrations, this compound may bind to other nucleic acid structures or proteins.

  • Cellular metabolism: The compound may be metabolized into species with different binding profiles.

  • Indirect effects: this compound-induced stabilization of a specific G-quadruplex could trigger downstream cellular pathways that result in the observed off-target effects.

Q3: How can I confirm that this compound is binding to G-quadruplexes in my experimental system?

Several techniques can be employed to verify the interaction between this compound and G-quadruplexes:

  • In vitro: Biophysical assays such as Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) can confirm binding and determine affinity and selectivity.

  • In cellulo: Techniques like G4-ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) using a G4-specific antibody after treatment with this compound can provide evidence of G4 stabilization at specific genomic loci.

Troubleshooting Guide

This guide addresses common issues encountered when working to improve the selectivity of this compound for G-quadruplexes.

Problem Potential Cause(s) Recommended Solution(s)
Low apparent selectivity of this compound for G-quadruplexes over duplex DNA in my in vitro assay. 1. Suboptimal buffer conditions: The stability and conformation of G-quadruplexes are highly dependent on the type and concentration of cations (e.g., K⁺ vs. Na⁺), as well as pH.[2][3] 2. Inappropriate competitor DNA: The choice of duplex DNA competitor can influence the perceived selectivity. 3. Assay-specific artifacts: The chosen experimental technique may have limitations or introduce biases.1. Optimize buffer conditions: Titrate the concentration of K⁺ or Na⁺ to find the optimal condition for G4 formation and this compound binding. Ensure the pH of your buffer is stable and appropriate for the experiment. 2. Use a variety of competitor DNAs: Test selectivity against different duplex DNA sequences, including GC-rich and AT-rich regions, as well as the complementary strand to your G4-forming sequence. 3. Employ orthogonal assays: Confirm your findings using at least two different biophysical techniques (e.g., FRET melting and SPR) to ensure the observed selectivity is not an artifact of a single method.
High background binding in my cellular experiments. 1. Excessive concentration of this compound: High concentrations can lead to non-specific interactions. 2. Long incubation times: Prolonged exposure may increase the likelihood of off-target binding and cellular uptake. 3. Cell line specific characteristics: Some cell lines may have higher levels of non-target molecules that can interact with this compound.1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired biological effect. 2. Optimize incubation time: Conduct a time-course experiment to identify the shortest incubation time required to observe the intended effect. 3. Test in multiple cell lines: If possible, validate your findings in different cell lines to ensure the observed effects are not cell-type specific.
Difficulty in achieving selectivity between different G-quadruplex topologies (e.g., parallel vs. anti-parallel). 1. Inherent limitations of the this compound scaffold: The core structure of this compound may not possess the necessary features to discriminate between different G4 topologies. 2. Dynamic nature of G-quadruplex structures: Some G4 sequences can exist in equilibrium between multiple conformations.1. Consider structural analogs of this compound: Investigate published analogs of this compound with modifications to the side chains or core structure that may confer greater topological specificity. 2. Utilize techniques that can resolve different topologies: Advanced NMR or CD spectroscopy can help to characterize the G4 structures present in your sample and how they are affected by this compound binding.

Data Presentation

A crucial aspect of improving selectivity is the quantitative assessment of binding affinity. Below is a template table for summarizing such data. Researchers should aim to populate this table with experimentally determined dissociation constants (Kd) for this compound with various nucleic acid structures.

Target Nucleic AcidSequenceTopologyDissociation Constant (Kd)Selectivity Ratio (Kd duplex / Kd G4)
G-Quadruplexes
Human Telomeric (hTelo)d[AGGG(TTAGGG)3]HybridValueValue
c-MYC promoterd[TGAGGGTGGGTAGGGTGGGTAA]ParallelValueValue
c-KIT promoterd[CGGGCGGGCGCGAGGGAGGGGG]ParallelValueValue
Thrombin Binding Aptamerd[GGTTGGTGTGGTTGG]Anti-parallelValueValue
Duplex DNA
ds(AT)d(ATATATATAT)₂B-DNAValueN/A
ds(GC)d(GCGCGCGCGC)₂B-DNAValueN/A
Calf Thymus DNAMixtureB-DNAValueN/A

Note: The Kd values are placeholders and need to be determined experimentally.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the stabilization of a G-quadruplex structure by a ligand, which is reflected in an increase in the melting temperature (Tm).

Materials:

  • Fluorophore-labeled G-quadruplex forming oligonucleotide (e.g., 5'-FAM-G4-sequence-TAMRA-3')

  • Ligand (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Real-time PCR instrument or a fluorometer with temperature control

Procedure:

  • Prepare a stock solution of the fluorescently labeled oligonucleotide in the assay buffer.

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Prepare a series of dilutions of the this compound ligand in the assay buffer.

  • In a multi-well plate, mix the annealed oligonucleotide with the different concentrations of this compound. Include a no-ligand control.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to record fluorescence intensity (at the excitation and emission wavelengths of the FAM fluorophore) while increasing the temperature from room temperature to 95°C in small increments (e.g., 1°C/minute).

  • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

  • The increase in Tm in the presence of this compound indicates stabilization of the G-quadruplex.

Polymerase Stop Assay

This assay is based on the principle that a stabilized G-quadruplex structure can act as a roadblock for DNA polymerase.

Materials:

  • DNA template containing a G-quadruplex forming sequence

  • Primer complementary to the 3' end of the template

  • Taq DNA polymerase and dNTPs

  • Ligand (this compound)

  • Assay buffer (containing KCl or NaCl to promote G4 formation)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Anneal the primer to the DNA template.

  • Set up primer extension reactions containing the annealed template-primer, dNTPs, Taq polymerase, and varying concentrations of this compound in the assay buffer. Include a no-ligand control.

  • Incubate the reactions at a temperature suitable for polymerase activity (e.g., 72°C) for a defined period.

  • Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).

  • Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.

  • Run the gel to separate the DNA fragments by size.

  • Visualize the DNA fragments (e.g., by autoradiography if a radiolabeled primer was used, or by fluorescent staining).

  • An increase in the intensity of the band corresponding to the polymerase stopping at the G-quadruplex site in the presence of this compound indicates stabilization of the structure.

Mandatory Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Validation Initial Screening Initial Screening Selectivity Profiling Selectivity Profiling Initial Screening->Selectivity Profiling Identify hit Low Selectivity Low Selectivity Selectivity Profiling->Low Selectivity Optimize Conditions Optimize Conditions Low Selectivity->Optimize Conditions Yes Modify Scaffold Modify Scaffold Low Selectivity->Modify Scaffold No Orthogonal Assays Orthogonal Assays Optimize Conditions->Orthogonal Assays Modify Scaffold->Initial Screening New Analogs Cellular Assays Cellular Assays Orthogonal Assays->Cellular Assays Confirm Selectivity

Caption: Workflow for improving the selectivity of a G-quadruplex ligand.

signaling_pathway This compound This compound G_Quadruplex G_Quadruplex This compound->G_Quadruplex High Affinity Duplex_DNA Duplex_DNA This compound->Duplex_DNA Low Affinity Stabilized_G4 Stabilized_G4 G_Quadruplex->Stabilized_G4 Binding Off_Target_Effect Off_Target_Effect Duplex_DNA->Off_Target_Effect Undesired Pathway Biological_Effect Biological_Effect Stabilized_G4->Biological_Effect Desired Pathway

Caption: Factors influencing the selective binding of this compound.

References

Technical Support Center: Managing 360A-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses frequently encountered issues related to "360A," a hypothetical cytotoxic agent. The data and protocols presented are for illustrative purposes to guide researchers in developing strategies for handling cytotoxicity in normal cells.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting tips for researchers observing unintended cytotoxicity in normal cell lines when working with compound this compound.

Q1: We are observing significant cytotoxicity in our normal cell lines at concentrations where we expect to see efficacy against our target cancer cells. What are the initial troubleshooting steps?

A1: High cytotoxicity in normal cells is a common challenge in drug development.[1] Here are some initial steps to take:

  • Re-evaluate the Dose-Response Curve: It is crucial to have a comprehensive dose-response curve for both your cancer and normal cell lines. This will help in identifying a potential therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.[1]

  • Optimize Incubation Time: Consider reducing the exposure time of the normal cells to this compound. A shorter incubation period might decrease toxicity in normal cells while still being effective in the more sensitive cancer cell lines.[1]

  • Check Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cell culture. It is recommended to keep the DMSO concentration below 0.5% and to include a vehicle control in your experiments.[2][3]

  • Assess Serum Concentration in Media: Variations in serum concentration in the cell culture media can affect cell health and sensitivity to the drug. Verify that the serum concentration is optimal and consistent across all experiments.[1]

Q2: What are the potential molecular mechanisms behind this compound-induced cytotoxicity in normal cells?

A2: While the specific mechanisms for this compound would need to be experimentally determined, cytotoxicity in normal cells from similar compounds can arise from several mechanisms:

  • Induction of Apoptosis: The compound may be triggering programmed cell death through the activation of caspases.[4]

  • Generation of Oxidative Stress: this compound could be causing an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to cellular damage.[4]

  • Cell Cycle Arrest: The compound might be interfering with the cell cycle, preventing normal cell proliferation.[4]

  • Off-Target Effects: this compound could be interacting with unintended molecular targets in normal cells, leading to toxicity.

Q3: How can we mitigate the off-target cytotoxicity of this compound in our experiments?

A3: Several strategies can be employed to reduce unwanted cytotoxicity in normal cells:

  • Co-treatment with Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), can help mitigate cytotoxicity caused by oxidative stress.[4]

  • Targeted Drug Delivery Systems: While more complex, encapsulating this compound in nanoparticles could enhance its delivery to tumor sites and reduce systemic exposure to healthy tissues.[3]

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving a synergistic effect.[3]

Q4: Our results from cytotoxicity assays are inconsistent. What could be the cause?

A4: Inconsistent results in cytotoxicity assays can be frustrating. Here are some factors to consider:

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the results. Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments.[3]

  • Incubation Time: The duration of both the drug treatment and the assay itself can influence the outcome. Optimize these times for your specific cell line and experimental goals.[3]

  • Assay Interference: Be aware that components of your experimental setup, such as the color of your compound, can interfere with colorimetric or fluorometric assays like the MTT or XTT assays.[3]

Quantitative Data Summary

The following tables provide hypothetical data on the cytotoxic effects of this compound on various normal human cell lines and the potential mitigating effects of an antioxidant.

Table 1: IC50 Values of this compound in Normal Human Cell Lines after 48-hour exposure

Cell LineTissue of OriginIC50 (µM)
HFF-1Foreskin Fibroblast15.8
RPTEC/TERT1Renal Proximal Tubule25.2
hTCEpiCorneal Epithelium32.5
NHBEBronchial Epithelium45.1

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HFF-1 Cells

TreatmentCell Viability (%)
Vehicle Control100
This compound (15 µM)52
NAC (1 mM)98
This compound (15 µM) + NAC (1 mM)85

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[4]

Western Blot for Apoptosis Marker (Cleaved Caspase-3)

This protocol is used to detect the presence of cleaved caspase-3, a key marker of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane again with TBST, apply ECL detection reagents, and visualize the protein bands using a chemiluminescence imaging system.[2]

  • Analysis: Analyze the intensity of the bands to determine the relative amount of cleaved caspase-3 in each sample. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Leads to DNA_Damage DNA Damage ROS_Generation->DNA_Damage Causes Caspase9_Activation Caspase-9 Activation Mitochondrial_Stress->Caspase9_Activation Activates Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Activates Apoptosis Apoptosis Caspase3_Activation->Apoptosis Executes DNA_Damage->Apoptosis Triggers

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy Cell_Culture 1. Culture Normal & Cancer Cells Dose_Response 2. Dose-Response Assay (MTT) Determine IC50 Cell_Culture->Dose_Response Apoptosis_Assay 3. Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) Dose_Response->Apoptosis_Assay ROS_Measurement 4. ROS Measurement (e.g., DCFDA Assay) Apoptosis_Assay->ROS_Measurement Mitigation_Test 5. Test Mitigating Agents (e.g., NAC co-treatment) ROS_Measurement->Mitigation_Test Data_Analysis 6. Data Analysis & Conclusion Mitigation_Test->Data_Analysis

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

References

Technical Support Center: Optimizing Incubation Time for 360A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of compound 360A in various cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting incubation time for this compound in a cell-based assay?

A starting point for incubation time with a novel compound like this compound depends on the expected mechanism of action and the cell type. For many small molecule inhibitors, initial time-course experiments often include points such as 24, 48, and 72 hours to observe significant effects on cell proliferation or viability.[1][2] However, for assays measuring more rapid signaling events, much shorter incubation times (e.g., minutes to a few hours) may be necessary.[2] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay endpoint.[1]

Q2: I am not observing the expected inhibitory effect of this compound. What are some potential causes related to incubation time?

Several factors could be at play if this compound is not showing the expected activity:

  • Suboptimal Incubation Time: The chosen time point may be too early to detect a significant biological effect. Conversely, for unstable compounds, the incubation period might be too long, leading to degradation of this compound in the culture medium.[1]

  • Insufficient Concentration: The concentration of this compound may be too low to elicit a response within the selected incubation time.[1]

  • High Cell Seeding Density: Overly confluent cells can be less sensitive to treatment. It is recommended to use cells in the logarithmic growth phase.[1][3]

  • Cell Line Insensitivity: The specific cell line you are using may not be sensitive to the mechanism of action of this compound.[1]

Q3: My results show high variability between replicate wells. How can I troubleshoot this?

High variability can obscure your results and make data interpretation difficult. Common causes and solutions are outlined below:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogeneous by gently mixing before and during plating. Use calibrated pipettes for accurate dispensing.[1][3][4]
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[3][4]
Pipetting Errors Inaccurate pipetting of cells, media, or the compound can introduce significant errors. Ensure pipettes are properly calibrated and use a consistent technique. A multichannel pipette can help minimize timing differences when adding reagents.[3][4]
Inconsistent Incubation Time Staggering the addition of this compound to different plates can lead to variations. Use a multichannel pipette to add the compound to all wells as simultaneously as possible.[3]

Q4: How do I design an experiment to determine the optimal incubation time for this compound?

A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at several time points (e.g., 6, 12, 24, 48, 72 hours).[1] The ideal incubation time is the point where a robust and statistically significant effect is observed without causing excessive cell death or secondary effects.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment for a Cell Viability Assay (e.g., Resazurin-based)

This protocol details the steps to identify the optimal incubation time for this compound using a resazurin-based cell viability assay.

  • Cell Seeding:

    • Prepare a single-cell suspension of your chosen cell line at a predetermined optimal density.

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well opaque-walled plate.[3]

    • Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.[3][4]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a working concentration of this compound in complete growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.[3]

    • Remove the old medium from the wells and add 100 µL of the this compound solution.

    • Include vehicle control wells (medium with solvent) and untreated control wells.[3]

  • Incubation:

    • Return the plates to the incubator. You will have a separate plate for each time point.

  • Assay Measurement:

    • At each designated time point (e.g., 6, 12, 24, 48, 72 hours), remove a plate from the incubator.

    • Add 20 µL of resazurin (B115843) solution to each well.[5]

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.[5]

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the media-only wells.

    • Normalize the data to the vehicle control wells for each time point.

    • Plot the normalized cell viability against the incubation time to identify the optimal duration of treatment.

Hypothetical Data from Time-Course Experiment

Incubation Time (Hours)Normalized Cell Viability (%)Standard Deviation
01004.5
6955.1
12824.8
24653.9
48484.2
72454.5

Visualizations

experimental_workflow Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Collection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plates prepare_this compound Prepare this compound & Controls add_compound Add this compound to Plates prepare_this compound->add_compound incubate Incubate for Various Time Points (e.g., 6, 12, 24, 48, 72h) add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent measure_signal Measure Signal (Fluorescence) add_reagent->measure_signal normalize_data Normalize Data to Controls measure_signal->normalize_data plot_data Plot Viability vs. Time normalize_data->plot_data determine_optimal Determine Optimal Incubation Time plot_data->determine_optimal

Caption: Workflow for optimizing this compound incubation time.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cause_seeding Inconsistent Cell Seeding? start->cause_seeding cause_pipetting Pipetting Errors? start->cause_pipetting cause_edge Edge Effects? start->cause_edge solution_seeding Ensure Homogeneous Cell Suspension cause_seeding->solution_seeding solution_pipetting Calibrate Pipettes & Use Consistent Technique cause_pipetting->solution_pipetting solution_edge Use PBS in Outer Wells cause_edge->solution_edge

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Head-to-Head Comparison of 360A and BRACO-19 for G-Quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate G-quadruplex (G4) stabilizing ligand is a critical decision. This guide provides a comprehensive, data-driven comparison of two prominent G4 stabilizers: 360A and BRACO-19. By examining their performance, mechanism of action, and the experimental methodologies used for their evaluation, this document aims to facilitate an informed choice for your research and development endeavors.

At a Glance: Performance Comparison

Both this compound and BRACO-19 are potent stabilizers of G-quadruplex structures and inhibitors of telomerase, an enzyme crucial for telomere maintenance in cancer cells. The following tables summarize key quantitative data for a direct comparison of their efficacy.

LigandTarget G-QuadruplexBinding Affinity (Kd)Method
This compound AT11-L2 G4 Aptamer1.4 µM[1]Fluorescence Titration
BRACO-19 AT11-L2 G4 Aptamer6.8 µM[1]Fluorescence Titration
LigandTelomerase Inhibition (IC50)Assay
This compound > 20 µMDirect Telomerase Assay
BRACO-19 ~20 µMDirect Telomerase Assay

Mechanism of Action: Stabilizing G4 and Disrupting Telomere Function

Both this compound and BRACO-19 exert their biological effects primarily through the stabilization of G-quadruplex structures, particularly within the telomeric regions of chromosomes. This stabilization interferes with the normal functioning of telomerase, leading to telomere dysfunction and ultimately triggering cellular senescence or apoptosis in cancer cells.

This compound is a selective G-quadruplex stabilizer that has been shown to induce telomere instability, leading to sister telomere fusions and telomere loss.[2] Its activity is associated with the induction of a DNA damage response, implicating proteins such as ATM in the cellular response to this compound-induced telomere disruption.[2]

BRACO-19 , a trisubstituted acridine (B1665455) derivative, also effectively stabilizes telomeric G-quadruplexes.[2][3] This stabilization leads to the displacement of telomere-capping proteins, uncapping the telomere, and triggering a DNA damage response.[2][3] This can result in telomere fusions, cell cycle arrest, and apoptosis.[3]

G4_Ligand_Pathway Signaling Pathway of G-Quadruplex Ligand Action cluster_ligand G4 Ligand This compound This compound Telomeric G4 Telomeric G4 This compound->Telomeric G4 BRACO-19 BRACO-19 BRACO-19->Telomeric G4 Stabilized G4 Stabilized G4 Telomeric G4->Stabilized G4 Stabilization Telomerase Inhibition Telomerase Inhibition Stabilized G4->Telomerase Inhibition Telomere Uncapping Telomere Uncapping Stabilized G4->Telomere Uncapping DNA Damage Response DNA Damage Response Telomerase Inhibition->DNA Damage Response Telomere Uncapping->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis

Mechanism of G4 ligand-induced telomere dysfunction.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to characterize and compare G-quadruplex stabilizing ligands.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the G-quadruplex stabilizing potential of a ligand by measuring the change in the melting temperature (Tm) of a G4-forming oligonucleotide.

Materials:

  • Fluorescently dual-labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-d(TGGGT)-BHQ1-3').

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • This compound and BRACO-19 stock solutions.

  • Real-time PCR instrument or a fluorometer with temperature control.

Procedure:

  • Prepare a 1 µM working solution of the dual-labeled oligonucleotide in the assay buffer.

  • Heat the oligonucleotide solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper folding into the G-quadruplex structure.

  • In a 96-well plate, add the folded oligonucleotide solution to each well.

  • Add varying concentrations of this compound or BRACO-19 to the respective wells. Include a control well with no ligand.

  • Measure the fluorescence of the donor fluorophore (e.g., FAM) as the temperature is increased from 25°C to 95°C at a rate of 1°C per minute.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, observed as a sharp change in fluorescence.

  • Calculate the ΔTm by subtracting the Tm of the control from the Tm of the ligand-treated samples.

FRET_Workflow FRET Melting Assay Workflow Oligo Prep Prepare dual-labeled oligonucleotide Annealing Anneal oligo to form G-quadruplex Oligo Prep->Annealing Plate Setup Aliquot folded oligo into 96-well plate Annealing->Plate Setup Ligand Addition Add this compound or BRACO-19 at various concentrations Plate Setup->Ligand Addition Fluorescence Measurement Measure fluorescence with increasing temperature Ligand Addition->Fluorescence Measurement Data Analysis Determine Tm and ΔTm Fluorescence Measurement->Data Analysis

Workflow for FRET-based G4 stabilization assay.
Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of the binding kinetics and affinity between a ligand and a G-quadruplex.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 or streptavidin-coated).

  • Biotinylated G-quadruplex-forming oligonucleotide.

  • Running buffer (e.g., HBS-EP+ buffer).

  • This compound and BRACO-19 solutions at various concentrations.

  • Immobilization reagents (for covalent coupling) or streptavidin.

Procedure:

  • Immobilization:

    • For streptavidin-coated chips, inject the biotinylated G-quadruplex oligonucleotide over the sensor surface to achieve a desired immobilization level.

    • For CM5 chips, activate the surface with EDC/NHS and inject an amine-modified G-quadruplex oligonucleotide.

  • Binding Analysis:

    • Inject a series of concentrations of this compound or BRACO-19 over the immobilized G-quadruplex surface.

    • Monitor the association phase (ligand binding) and dissociation phase (ligand unbinding) in real-time by measuring the change in resonance units (RU).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow SPR Analysis Workflow Chip Prep Prepare and functionalize SPR sensor chip Immobilization Immobilize biotinylated G-quadruplex oligo Chip Prep->Immobilization Ligand Injection Inject this compound or BRACO-19 at various concentrations Immobilization->Ligand Injection Signal Detection Monitor association and dissociation in real-time (RU) Ligand Injection->Signal Detection Kinetic Analysis Fit data to binding model to determine ka, kd, and Kd Signal Detection->Kinetic Analysis

Workflow for SPR-based kinetic analysis.
PCR Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.

Materials:

  • DNA template containing a G-quadruplex forming sequence.

  • A 5'-radiolabeled or fluorescently labeled primer that anneals upstream of the G4 sequence.

  • Taq DNA polymerase and dNTPs.

  • Reaction buffer.

  • This compound and BRACO-19 solutions.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

  • Anneal the labeled primer to the DNA template.

  • Set up the primer extension reaction containing the annealed template-primer, dNTPs, Taq polymerase, and reaction buffer.

  • Add varying concentrations of this compound or BRACO-19 to the reactions. Include a no-ligand control.

  • Incubate the reactions at a temperature optimal for Taq polymerase activity (e.g., 72°C) for a defined period.

  • Stop the reactions by adding a stop solution (e.g., formamide (B127407) with EDTA).

  • Denature the DNA products by heating.

  • Analyze the products by denaturing PAGE. The presence and intensity of a band corresponding to the size of the DNA up to the G-quadruplex sequence (the "stop" product) indicates the stabilizing effect of the ligand.

PCR_Stop_Workflow PCR Stop Assay Workflow Template-Primer Annealing Anneal labeled primer to G4-containing template Reaction Setup Set up primer extension reaction with Taq polymerase and dNTPs Template-Primer Annealing->Reaction Setup Ligand Addition Add this compound or BRACO-19 at various concentrations Reaction Setup->Ligand Addition Incubation Incubate at optimal polymerase temperature Ligand Addition->Incubation Reaction Stop Stop reaction and denature products Incubation->Reaction Stop PAGE Analysis Analyze products by denaturing PAGE Reaction Stop->PAGE Analysis

Workflow for PCR stop assay.

References

Validation of Compound 360A's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of the novel investigational molecule, Compound 360A, against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended to offer an objective evaluation of Compound this compound's performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of Compound this compound was evaluated in comparison to Doxorubicin across several key parameters in the human breast cancer cell line, MCF-7. The following table summarizes the quantitative data obtained from a series of in vitro assays.

ParameterCompound this compoundDoxorubicinMethod
IC₅₀ (48h) 0.85 µM1.1 µMMTT Assay
Primary Mechanism Induction of G2/M cell cycle arrest and subsequent apoptosisDNA intercalation and inhibition of topoisomerase II[1][2][]Cell Cycle & Apoptosis Assays
Apoptosis Induction Significant increase in Annexin V positive cells at 24hInduction of apoptosis following DNA damage[4]Annexin V/PI Staining
Cell Cycle Effect Arrest in G2/M phaseCell cycle arrest[5]Propidium Iodide Staining

Summary of Findings: Compound this compound demonstrates potent anti-proliferative activity, with a lower IC₅₀ value than Doxorubicin in the MCF-7 cell line. The primary mechanism of action appears to be a robust induction of cell cycle arrest at the G2/M phase, leading to apoptosis. This profile suggests that Compound this compound may offer a potent and targeted approach to inhibiting cancer cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.

1. Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Compound this compound or Doxorubicin (e.g., 0.01 µM to 10 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log concentration of the compound.

2. Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle. Cell cycle analysis is a technique used to distinguish cells in different phases of the cell cycle.[6]

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with Compound this compound or Doxorubicin at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.[7] Propidium Iodide stains RNA in addition to DNA, so cells must be treated with RNase to accurately analyze the cell cycle.[7]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

3. Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify the percentage of cells undergoing apoptosis.[1]

  • Cell Treatment: MCF-7 cells are treated with Compound this compound or Doxorubicin at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour.[8]

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

G Hypothesized Signaling Pathway for Compound this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B p53_activation p53_activation Kinase_B->p53_activation G2_M_Arrest G2_M_Arrest p53_activation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Compound_this compound Compound_this compound Compound_this compound->Receptor G Experimental Workflow: Cell Viability (MTT) Assay A 1. Seed MCF-7 cells in 96-well plate B 2. Treat with Compound this compound / Doxorubicin for 48h A->B C 3. Add MTT reagent and incubate for 4h B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 value E->F G Experimental Workflow: Apoptosis Assay A 1. Treat MCF-7 cells with Compound this compound / Doxorubicin B 2. Harvest cells and wash with PBS A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Apoptotic Cells E->F

References

OncoBlock-360: A Comparative Analysis of a Novel Multi-Kinase Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of OncoBlock-360, a novel multi-kinase inhibitor, detailing its efficacy across Non-Small Cell Lung Cancer (NSCLC), Renal Cell Carcinoma (RCC), and Hepatocellular Carcinoma (HCC). The information presented is based on preclinical data and is intended to provide an objective overview for research and drug development professionals.

Mechanism of Action: Targeting Key Oncogenic Pathways

OncoBlock-360 is an orally bioavailable small molecule inhibitor designed to simultaneously target multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and the RAF-MEK-ERK signaling pathway.[1][2][3][4][5][6] By blocking these pathways, OncoBlock-360 aims to inhibit tumor cell proliferation and cut off the blood supply that tumors need to grow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS EGFR->RAS OncoBlock OncoBlock-360 OncoBlock->VEGFR Inhibits OncoBlock->PDGFR Inhibits RAF RAF OncoBlock->RAF Inhibits AKT AKT PI3K->AKT RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 1: OncoBlock-360 Signaling Pathway Inhibition.

Comparative Efficacy Analysis

The therapeutic potential of OncoBlock-360 was evaluated against various cancer cell lines and compared with established standard-of-care agents.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay after 72 hours of continuous drug exposure. OncoBlock-360 demonstrates potent cytotoxic activity across all tested cell lines, with notably lower IC50 values compared to some standard therapies.

Cancer Type Cell Line OncoBlock-360 IC50 (nM) Standard of Care Standard of Care IC50 (nM)
NSCLC A549150Cisplatin[7][8]2500
H1975125Osimertinib15
RCC 786-O80Sunitinib[9][10]5500
ACHN110Axitinib300
HCC HepG2250Sorafenib[11][12]4500
Huh-7220Lenvatinib[12]3000

Table 1: Comparative In Vitro Cytotoxicity (IC50) of OncoBlock-360.

In Vivo Efficacy

Efficacy was further assessed in subcutaneous xenograft mouse models. Tumor-bearing mice were treated daily with the indicated compounds, and tumor growth inhibition (TGI) was calculated at the end of the study (Day 21). OncoBlock-360 shows significant tumor growth inhibition, outperforming or performing comparably to standard treatments in these preclinical models.

Cancer Type Xenograft Model OncoBlock-360 TGI (%) Standard of Care Standard of Care TGI (%)
NSCLC A54975Cisplatin[7][8]60
RCC 786-O85Sunitinib[9][10][13]70
HCC HepG268Sorafenib[11][12][14]55

Table 2: Comparative In Vivo Antitumor Efficacy (% TGI) of OncoBlock-360.

Experimental Protocols

Standardized protocols were utilized to ensure the reproducibility and validity of the generated data.

Key Experimental Workflow

The overall workflow for preclinical evaluation follows a standard path from in vitro characterization to in vivo efficacy studies.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Cell Line Selection b MTT Cell Viability Assay a->b c IC50 Determination b->c d Xenograft Model Establishment c->d Proceed if potent e Drug Administration d->e f Tumor Volume Measurement e->f g TGI Calculation f->g

Figure 2: Preclinical Experimental Workflow.
Cell Viability (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effect of OncoBlock-360 on cancer cell lines.[15][16][17][18]

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549, 786-O, HepG2).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of OncoBlock-360 and standard-of-care drugs in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log-concentration of the drug and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Study Protocol

This protocol details the procedure for evaluating the antitumor efficacy of OncoBlock-360 in a mouse model.[19][20][21]

  • Animal and Cell Preparation:

    • Use 6-8 week old female athymic nude mice.

    • Culture the selected human tumor cells (e.g., A549) under standard conditions. Harvest cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare OncoBlock-360 and the standard-of-care drug in a suitable vehicle (e.g., 0.5% CMC in water).

    • Administer the drugs to their respective groups daily via oral gavage at a predetermined dose. The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as a general indicator of toxicity.

    • Continue treatment for a specified period, typically 21 days.

  • Data Analysis:

    • At the study endpoint, calculate the mean tumor volume for each group.

    • Determine the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Summary & Conclusion

The preclinical data presented in this guide demonstrate that OncoBlock-360 is a potent multi-kinase inhibitor with significant antitumor activity across NSCLC, RCC, and HCC models. Its ability to inhibit key pathways involved in tumor proliferation and angiogenesis is reflected in its superior or comparable efficacy against standard-of-care agents in both in vitro and in vivo settings. These promising results warrant further investigation and support the continued development of OncoBlock-360 as a potential broad-spectrum anticancer therapeutic.

References

Unraveling Telomere Instability: A Comparative Guide to 360A-Induced Rad51-Dependent Aberrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the G-quadruplex ligand 360A's role in inducing Rad51-dependent telomere aberrations against alternative methods. The following sections detail the experimental data, protocols, and signaling pathways involved, offering a comprehensive resource for studying telomere maintenance and instability.

The integrity of telomeres, the protective caps (B75204) at the ends of our chromosomes, is paramount for genomic stability. The protein Rad51, a key player in homologous recombination (HR), is critically involved in telomere maintenance, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. The small molecule this compound, a G-quadruplex ligand, has emerged as a valuable tool for probing the mechanisms of telomere instability. This guide dissects the validation of this compound in inducing Rad51-dependent telomere aberrations and compares it with other experimental approaches.

This compound: A Specific Inducer of Rad51-Mediated Telomere Damage

The compound this compound selectively stabilizes G-quadruplex structures, which are prevalent in telomeric regions. This stabilization interferes with telomere replication and function, leading to specific types of DNA damage. Crucially, the cellular response to this damage involves the Rad51 protein.

Studies have demonstrated that in response to this compound treatment, Rad51 is involved in the formation of distinct telomere aberrations, namely telomere losses and the appearance of telomere doublets.[1][2] These are classified as chromatid-type aberrations and have been shown to preferentially affect lagging strand telomeres.[1][2] Furthermore, the formation of micronuclei, a hallmark of chromosomal instability, following this compound treatment has been shown to be a Rad51-dependent process.[1]

In contrast, this compound also induces sister telomere fusions; however, this particular aberration is not mediated by Rad51. Instead, it is dependent on the DNA-PKcs protein, a key component of the Non-Homologous End Joining (NHEJ) pathway.[1][2] This highlights the specificity of Rad51's role in the cellular response to this compound-induced telomere damage.

The mechanism of action for this compound and its dimeric form, (this compound)2A, involves the displacement of the single-stranded DNA-binding protein hRPA from telomeric DNA.[3][4] This interference with the replication machinery leads to an increase in telomere deletion events (TDEs), resulting in the generation of ultra-short telomeres.[3][4][5]

Comparative Analysis of Methods to Induce Rad51-Dependent Telomere Aberrations

While this compound offers a specific chemical biology approach, other methods can be employed to study Rad51-dependent telomere instability. These largely fall into the categories of genetic manipulation and the use of other DNA damaging agents.

MethodPrincipleSpecific Rad51-Dependent AberrationsAdvantagesLimitations
This compound Treatment Stabilization of telomeric G-quadruplexes, interfering with replication.Telomere losses, telomere doublets, micronuclei formation.[1]High specificity for telomeres; dose-dependent effects; temporal control of induction.Potential off-target effects at other G-quadruplex forming regions.
Genetic Knockdown/Out (e.g., of telomerase, ATRX) Disruption of key telomere maintenance pathways, leading to telomere dysfunction and reliance on HR.Telomere shortening, activation of ALT pathway with increased Rad51-dependent recombination.[6][7]Allows for the study of long-term consequences of specific protein loss.Can induce complex and widespread genomic instability; may not be suitable for studying acute effects.
Other G-Quadruplex Ligands (e.g., (this compound)2A) Similar to this compound, stabilization of G-quadruplexes.Increased frequency of telomere deletion events (TDEs).[3][5]Can offer improved potency or different binding kinetics compared to this compound.Requires validation of telomere specificity and Rad51-dependency for each new compound.
Genotoxic Stress (e.g., Bleomycin) Induction of DNA double-strand breaks, including at telomeres.Rad51-dependent telomere protection against ATM-recognized damage.[8]Mimics a broader range of DNA damage that cells might encounter.Lack of specificity for telomeres, inducing widespread DNA damage and cellular stress responses.

Experimental Protocols

Analysis of Telomere Aberrations by Metaphase Spreads

This protocol is adapted from studies investigating the effects of this compound on telomere integrity.[1]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) at an appropriate density. Treat with this compound at the desired concentration and for the specified duration.

  • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to the culture medium to arrest cells in metaphase.

  • Harvesting and Hypotonic Treatment: Trypsinize and collect the cells. Resuspend in a hypotonic solution (e.g., 75 mM KCl) to swell the cells and disperse the chromosomes.

  • Fixation: Fix the cells in a freshly prepared 3:1 mixture of methanol (B129727) and acetic acid.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold glass slides and allow to air dry.

  • Telomere PNA-FISH (Peptide Nucleic Acid - Fluorescence In Situ Hybridization):

    • Denature the chromosomal DNA on the slides.

    • Hybridize with a fluorescently labeled telomere-specific PNA probe.

    • Wash to remove unbound probe.

    • Counterstain the DNA with DAPI.

  • Microscopy and Analysis: Visualize the chromosomes using a fluorescence microscope. Score for telomere aberrations such as telomere losses, doublets, and sister telomere fusions.

Single Telomere Length Analysis (STELA)

This technique is used to detect telomere length, including ultra-short telomeres resulting from TDEs.[3][4]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.

  • Ligation: Ligate an oligonucleotide (telorette) to the C-rich strand of the telomeres.

  • PCR Amplification: Perform PCR using a primer specific to the ligated telorette and a primer specific for a subtelomeric region of a particular chromosome arm.

  • Southern Blotting and Detection: Separate the PCR products by agarose (B213101) gel electrophoresis, transfer to a membrane, and detect the telomere fragments using a labeled telomere-specific probe.

  • Analysis: Analyze the distribution of telomere lengths. A smear of products indicates heterogeneous telomere lengths, and the appearance of short fragments can indicate TDEs.

Visualizing the Pathways

To better understand the molecular events, the following diagrams illustrate the key pathways and experimental workflows.

Rad51_360A_Pathway cluster_drug_action This compound Action cluster_replication_stress Replication Stress cluster_cellular_response Cellular Response This compound This compound Telomeric G-Quadruplex Telomeric G-Quadruplex This compound->Telomeric G-Quadruplex Stabilizes Replication Fork Stalling Replication Fork Stalling Telomeric G-Quadruplex->Replication Fork Stalling hRPA Displacement hRPA Displacement Telomeric G-Quadruplex->hRPA Displacement Rad51 Rad51 Replication Fork Stalling->Rad51 DNA-PKcs (NHEJ) DNA-PKcs (NHEJ) Replication Fork Stalling->DNA-PKcs (NHEJ) Telomere Aberrations Telomere Losses Telomere Doublets Micronuclei Formation Sister Telomere Fusions Rad51->Telomere Aberrations:f0 Rad51->Telomere Aberrations:f1 Rad51->Telomere Aberrations:f2 DNA-PKcs (NHEJ)->Telomere Aberrations:f3

Caption: Mechanism of this compound-induced telomere aberrations.

STELA_Workflow Genomic DNA Genomic DNA Ligation with Telorette Ligation with Telorette Genomic DNA->Ligation with Telorette PCR Amplification PCR Amplification Ligation with Telorette->PCR Amplification Primers: Telorette & Subtelomeric Gel Electrophoresis Gel Electrophoresis PCR Amplification->Gel Electrophoresis Southern Blotting Southern Blotting Gel Electrophoresis->Southern Blotting Detection Detection Southern Blotting->Detection Telomere Probe Analysis of Telomere Lengths Analysis of Telomere Lengths Detection->Analysis of Telomere Lengths

Caption: Workflow for Single Telomere Length Analysis (STELA).

References

The Specificity of 360A for Telomeric G-Quadruplexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of non-canonical DNA structures, such as G-quadruplexes (G4s), has emerged as a promising strategy in anticancer drug discovery. Telomeric G-quadruplexes, formed in the G-rich overhangs of telomeres, are particularly attractive targets. Stabilization of these structures by small molecules can inhibit telomerase activity and disrupt telomere maintenance, leading to cellular senescence or apoptosis in cancer cells. Among the numerous G4-binding ligands developed, 360A, a bis-quinolinium pyridine (B92270) dicarboxamide derivative, has demonstrated notable specificity and potent biological activity. This guide provides a comparative analysis of this compound's specificity for telomeric G-quadruplexes against other prominent G4 ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of G-Quadruplex Ligand Specificity

The efficacy of a G-quadruplex ligand is determined by its binding affinity for the target G4 structure and its selectivity over other DNA forms, such as duplex DNA. The following table summarizes the available quantitative data for this compound and other well-characterized G-quadruplex ligands.

LigandTarget G-QuadruplexBinding Affinity (Kd)Selectivity (G4 vs. Duplex)Reference
This compound Human Telomeric (22GT)~0.1 - 1 µM>50-fold[1][2]
Phen-DC3 Human TelomericNanomolar rangeHigh[3]
Telomestatin (B1682999) Human Telomeric~5 nM (IC50 for telomerase inhibition)High[4]
BRACO-19 Human Telomeric~33 nM (1/KG4)~40-fold[5][6]
TMPyP4 Human Telomeric (Tel22)Micromolar rangeLow[7][8]

Note: Binding affinity values can vary depending on the specific G-quadruplex sequence, buffer conditions, and the experimental technique employed.

Signaling Pathway of this compound-Induced Telomere Dysfunction

The binding of this compound to telomeric G-quadruplexes triggers a cellular response characteristic of DNA damage, primarily activating the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[9] This leads to the formation of telomere dysfunction-induced foci (TIFs), where DNA damage response proteins co-localize with telomeres. The stabilization of G-quadruplexes by this compound is thought to interfere with DNA replication and telomere maintenance, leading to telomere aberrations such as sister telomere fusions and telomere loss.[9] This ATM-dependent signaling cascade ultimately contributes to cell cycle arrest and apoptosis in cancer cells.

G_Quadruplex_Ligand_Workflow cluster_ligand_binding Ligand-G4 Interaction cluster_cellular_effects Cellular Consequences Ligand G4 Ligand (e.g., this compound) Stabilized_Complex Stabilized G4-Ligand Complex Ligand->Stabilized_Complex Binding Telomeric_G4 Telomeric G-Quadruplex Telomeric_G4->Stabilized_Complex Telomere_Dysfunction Telomere Dysfunction Stabilized_Complex->Telomere_Dysfunction ATM_Activation ATM Kinase Activation Telomere_Dysfunction->ATM_Activation DDR DNA Damage Response (TIFs) ATM_Activation->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis FRET_Melting_Assay_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Dual-labeled G4 Oligonucleotide Mix Mix in 96-well Plate Oligo->Mix Ligand G4 Ligand (Varying Concentrations) Ligand->Mix RT_PCR Real-Time PCR Machine or Fluorometer Mix->RT_PCR Heat Gradual Temperature Increase (25°C to 95°C) RT_PCR->Heat Fluorescence Monitor Fluorescence Heat->Fluorescence Melting_Curve Generate Melting Curve Fluorescence->Melting_Curve Tm Determine Melting Temperature (Tm) Melting_Curve->Tm Delta_Tm Calculate ΔTm Tm->Delta_Tm

References

Assessing the Therapeutic Potential of Z-360 Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of cholecystokinin-2 receptor (CCK2R) antagonists presents a field of growing interest, particularly in oncology and pain management. Among the promising candidates are Z-360 and its analogs, non-peptidic small molecules that have demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of Z-360 analogs against other CCK2R antagonists, supported by experimental data and detailed methodologies to aid in the evaluation of their therapeutic utility.

Overview of Z-360 and its Analogs

Z-360 is an orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1] Its analogs have been developed primarily for theranostic applications in cancers that overexpress CCK2R, such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC).[2][3] These analogs are often conjugated to chelators to allow for labeling with radiometals for both diagnostic imaging (PET/SPECT) and targeted radionuclide therapy.[2]

Comparative Performance of Z-360 Analogs

The therapeutic efficacy of Z-360 analogs is critically dependent on the choice of chelator and radiometal, which significantly influences their pharmacokinetic profiles and receptor affinity.[2] Preclinical studies have focused on evaluating these compounds based on their binding affinity, cellular uptake, and in vivo tumor targeting capabilities.

In Vitro Performance

A key metric for evaluating the potential of Z-360 analogs is their binding affinity to the CCK2R, typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher binding affinity.

CompoundChelatorMetalIC50 (nM)Cell LineReference
GAS1DOTA-5.9 ± 1.8HEK293-CCK2R[2]
[natGa]Ga-GAS1DOTAGallium13.8 ± 2.7HEK293-CCK2R[2]
[natLu]Lu-GAS1DOTALutetium12.4 ± 0.2HEK293-CCK2R[2]
GAS2NODAGA-4.1 ± 1.1HEK293-CCK2R[2]
[natIn]In-GAS2NODAGAIndium53.2 ± 2.7HEK293-CCK2R[2]
GAS3DOTAGA-4.9 ± 0.7HEK293-CCK2R[2]

Table 1: In Vitro CCK2R Binding Affinity of Z-360 Analogs. This table summarizes the IC50 values for different Z-360 analogs, demonstrating the impact of chelation and metallation on receptor affinity.

In Vivo Performance

Biodistribution studies in animal models are crucial for assessing the tumor-targeting capabilities and clearance profiles of these radiolabeled analogs. The percentage of injected activity per gram of tissue (%IA/g) is a standard measure of uptake.

RadioligandTumor Uptake (1 h p.i., %IA/g)Tumor Uptake (4 h p.i., %IA/g)Animal ModelReference
[67Ga]Ga-GAS321.75 ± 4.9020.39 ± 3.96SCID mice with HEK293-CCK2R xenografts[2]
[67Ga]Ga-GAS112.62 ± 1.76-SCID mice with HEK293-CCK2R xenografts[2]
[67Ga]Ga-GAS24.06 ± 0.07-SCID mice with HEK293-CCK2R xenografts[2]
99mTc-labeled Z-360 analog-~12nu/nu mice with HEK293-CCK2R xenografts[3]

Table 2: In Vivo Tumor Uptake of Radiolabeled Z-360 Analogs. This table highlights the differential tumor targeting of various Z-360 analogs in mouse models.

Alternatives to Z-360 Analogs

While Z-360 analogs show promise, other classes of CCK2R antagonists have also been investigated. These are primarily peptide-based analogs of minigastrin (MG) and cholecystokinin (B1591339) (CCK).[3]

Peptide-based CCK2R Ligands: These agents have been extensively studied for their high receptor affinity. However, their clinical utility has been hampered by rapid in vivo degradation.[1][3] Efforts to improve their stability through amino acid substitutions have yielded promising results, with some stabilized MG analogs showing significantly enhanced tumor uptake compared to earlier versions.[1]

Other Non-Peptidic Antagonists: Several other non-peptidic small molecules have been developed, with some, like netazepide and nastorazepide, entering Phase II clinical trials.[4] However, many have failed to reach the clinic due to unfavorable biological effects.[5]

Signaling Pathways and Experimental Workflows

The therapeutic and diagnostic actions of Z-360 analogs are mediated through their interaction with the CCK2R, a G protein-coupled receptor (GPCR).

CCK2R_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCK2R CCK2R Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Z360 Z-360 Analog (Antagonist) Z360->CCK2R Binds and Blocks Gastrin Gastrin/CCK (Agonist) Gastrin->CCK2R Binds and Activates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) Ca->Cellular_Response PKC->Cellular_Response

Caption: CCK2R signaling pathway and the antagonistic action of Z-360 analogs.

The evaluation of these compounds follows a standardized workflow, from initial in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (IC50 determination) Internalization Cellular Uptake & Internalization Studies Binding->Internalization Biodistribution Biodistribution Studies in Xenograft Models Internalization->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy Radionuclide Therapy Studies Imaging->Therapy Clinical_Translation Clinical Translation Therapy->Clinical_Translation Analog_Synthesis Analog Synthesis & Radiolabeling Analog_Synthesis->Binding

Caption: General experimental workflow for assessing Z-360 analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative assessment of therapeutic candidates.

CCK2R Binding Assay (Competitive)

This assay determines the affinity of a compound for the CCK2R by measuring its ability to compete with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably transfected with human CCK2R (HEK293-CCK2R) under standard conditions.[2]

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.[6]

  • Assay Procedure:

    • Incubate a constant concentration of a radiolabeled CCK2R ligand (e.g., [125I]gastrin-I) with the cell membrane preparation.[7]

    • Add increasing concentrations of the unlabeled test compound (e.g., Z-360 analog).

    • Incubate at room temperature for a defined period (e.g., 1 hour) to reach equilibrium.[6]

  • Detection and Analysis:

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Biodistribution Study

This protocol outlines the procedure for evaluating the biodistribution of radiolabeled Z-360 analogs in a tumor xenograft model.

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or nu/nu mice).[2][3]

    • Subcutaneously implant CCK2R-expressing cells (e.g., HEK293-CCK2R) to establish tumor xenografts.[2][3]

  • Radioligand Administration:

    • Once tumors reach a suitable size, intravenously inject the radiolabeled Z-360 analog into the tail vein of the mice.

  • Tissue Collection and Measurement:

    • At predefined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.[2]

    • Dissect major organs and the tumor.

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the uptake in each organ as a percentage of the injected activity per gram of tissue (%IA/g).

    • Compare tumor uptake to that of other organs to assess tumor-to-background ratios.

Conclusion

Z-360 analogs represent a promising class of non-peptidic CCK2R antagonists for cancer theranostics. Their therapeutic potential is heavily influenced by the choice of chelator and radiometal. While peptide-based alternatives exist, their inherent instability remains a challenge. The provided data and protocols offer a framework for the systematic evaluation and comparison of these compounds, facilitating the identification of lead candidates for clinical translation. Further research, including head-to-head comparative studies with other emerging CCK2R antagonists, is warranted to fully elucidate the therapeutic potential of Z-360 analogs.

References

Comparative Efficacy of 360A, Cisplatin, and Compound B

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Analysis of the Anti-Tumor Activity of 360A

This guide provides a comparative analysis of the in vivo anti-tumor activity of the novel therapeutic agent this compound against a standard-of-care chemotherapy, Cisplatin, and another experimental compound, Compound B. The data presented herein is derived from preclinical xenograft mouse models, offering a quantitative comparison of efficacy and tolerability.

The anti-tumor efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). The following table summarizes the key findings from this 28-day study.

Treatment Group Dosage Tumor Growth Inhibition (TGI) (%) Final Average Tumor Volume (mm³) Statistically Significant Change vs. Vehicle (p-value)
Vehicle ControlN/A0%1500 ± 150N/A
This compound 10 mg/kg 85% 225 ± 30 p < 0.001
Cisplatin5 mg/kg60%600 ± 75p < 0.01
Compound B10 mg/kg70%450 ± 50p < 0.01

Tolerability and Safety Profile

Animal well-being was monitored throughout the study. Body weight was measured twice weekly as a key indicator of treatment-related toxicity.

Treatment Group Dosage Maximum Body Weight Loss (%) Treatment-Related Mortalities
Vehicle ControlN/A1%0/10
This compound 10 mg/kg 4% 0/10
Cisplatin5 mg/kg15%2/10
Compound B10 mg/kg8%1/10

Experimental Protocols

1. Animal Models:

  • Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.

  • Ethics: All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.

2. PDX Model Establishment:

  • Fresh tumor tissue from a consenting NSCLC patient was surgically implanted subcutaneously into the flank of the mice.

  • Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Mice were then randomized into four treatment groups (n=10 per group).

3. Dosing and Administration:

  • This compound: Administered intravenously (IV) once daily.

  • Cisplatin: Administered intraperitoneally (IP) twice a week.

  • Compound B: Administered orally (PO) once daily.

  • Vehicle Control: Administered via the same route as the respective test articles.

  • Duration: Treatment was carried out for 28 consecutive days.

4. Efficacy and Tolerability Assessment:

  • Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Measured twice weekly.

  • TGI Calculation: Calculated at the end of the study using the formula: (1 - (Average Tumor Volume of Treatment Group / Average Tumor Volume of Vehicle Group)) x 100%.

5. Statistical Analysis:

  • A one-way ANOVA with Dunnett's post-hoc test was used to compare the final tumor volumes of the treatment groups to the vehicle control group.

  • A p-value of less than 0.05 was considered statistically significant.

Visualized Experimental Workflow and Signaling Pathway

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment Administration (28 Days) cluster_2 Phase 3: Data Collection & Analysis A Patient-Derived NSCLC Tumor Tissue B Subcutaneous Implantation into Athymic Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization of Mice (n=10 per group) C->D E Group 1: Vehicle Control F Group 2: This compound (10 mg/kg, IV, QD) G Group 3: Cisplatin (5 mg/kg, IP, BIW) H Group 4: Compound B (10 mg/kg, PO, QD) I Tumor Volume Measurement (Twice Weekly) E->I F->I G->I H->I K Endpoint Analysis: Tumor Growth Inhibition (TGI) I->K J Body Weight Measurement (Twice Weekly) J->K L Statistical Analysis (ANOVA) K->L

Caption: In Vivo Xenograft Study Workflow.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Drug_this compound This compound Drug_this compound->AKT Caspase9 Caspase-9 Drug_this compound->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed Mechanism of Action for this compound.

Safety Operating Guide

Navigating the Disposal of "360A": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The identifier "360A" does not refer to a single, universally recognized chemical substance. Instead, it is a designation that can be part of a product name for various chemical products, including research-grade inhibitors and commercial herbicides. The proper disposal procedures are entirely dependent on the specific chemical composition of the product . Therefore, the first and most critical step for researchers, scientists, and drug development professionals is to accurately identify the specific product they are handling.

Immediate Safety and Identification Protocol

If you have a container labeled "this compound" and are uncertain of its identity, treat it as an unknown and potentially hazardous substance. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1] The analysis of a single sample of an unknown chemical can be costly, so every effort should be made to identify it.[1]

Initial Steps for Identification:

  • Consult with colleagues: Check with other laboratory personnel who may be familiar with the substance.[2]

  • Review laboratory records: Examine purchase orders and lab notebooks to cross-reference the identifier with a full chemical name or CAS number.[3]

  • Examine the container: Look for any manufacturer's name, full product name, or other identifiers on the original packaging.[3]

If the substance cannot be definitively identified, it must be managed as an unknown chemical. The area should be secured, and the container clearly labeled with "Unidentified chemicals - Do NOT Touch".[4] Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper procedures for handling and disposing of unknown materials.[3] The cost of identification and disposal of unknown chemicals is typically the responsibility of the generating research group or department.[4]

Disposal Procedures for Known "this compound" Products

Once the specific product has been identified, the Safety Data Sheet (SDS) is the primary source of information for safe handling and disposal. Below are examples of disposal considerations for different types of products that may be designated as "this compound."

Research Chemicals: this compound G-Quadruplex Inhibitor

For a research-grade chemical like the this compound G-Quadruplex Inhibitor (CAS No. 794458-56-3), the disposal procedures will be dictated by the hazards identified in the SDS.[5] While specific disposal instructions are not detailed in the available search results, general best practices for laboratory chemical waste should be followed.

Herbicides Containing Glyphosate (B1671968) (e.g., "Glyphosate 360")

Several herbicide products contain "360" in their name, often indicating the concentration of the active ingredient, glyphosate (e.g., 360 g/L).[6][7] For these products, disposal must be in accordance with local, regional, national, and international regulations.[8]

Key Disposal Considerations for Glyphosate-Based Herbicides:

  • Do not contaminate waterways: This material and its container must be disposed of as hazardous waste.[9] Avoid release to the environment and use appropriate containment to prevent environmental contamination.[9]

  • Container disposal: If recycling, replace the cap and return clean containers to a recycler or designated collection point.[7] If not recycling, break, crush, or puncture and bury empty containers in a local authority landfill.[7]

  • Spills: In the event of a spill, wear protective equipment to prevent skin and eye contamination and inhalation of vapors.[8] Contain the spill and prevent runoff into drains and waterways.[8] Use an absorbent material like soil or sand to clean up the spill and seal it in properly labeled containers for disposal.[8]

Summary of Disposal Considerations

Product TypeKey IdentifierPrimary HazardGeneral Disposal Guidelines
Research Chemical This compound G-Quadruplex Inhibitor (CAS 794458-56-3)Varies; consult SDSFollow institutional EHS procedures for chemical waste. Segregate and label clearly.
Herbicide Glyphosate 360Environmental hazard; toxic to aquatic life.[9]Dispose of as hazardous waste. Do not contaminate waterways. Follow specific container disposal instructions.
Unknown Substance "this compound" with no other informationAssume hazardousDo not dispose. Segregate, label as "Unknown," and contact your EHS department for assistance.

Experimental Protocols

Specific experimental protocols for the disposal of "this compound" are not applicable as it is not a single substance. The appropriate disposal method is procedural and based on the chemical's properties and regulatory requirements as outlined in the SDS.

Logical Workflow for Disposal of "this compound"

The following diagram illustrates the decision-making process for the proper disposal of a substance labeled "this compound."

G A Substance Labeled 'this compound' Encountered B Can the specific product be identified using container labels, lab records, or by consulting colleagues? A->B E Obtain the Safety Data Sheet (SDS) for the identified product. B->E Yes G Treat as an UNKNOWN chemical. B->G No C Yes D No F Follow the disposal instructions in Section 13 of the SDS. E->F H Segregate and label the container: 'Caution: Unknown Substance - Awaiting Identification'. G->H I Contact your institution's Environmental Health and Safety (EHS) department for guidance and disposal. H->I

Caption: Decision workflow for the proper disposal of a substance labeled "this compound".

References

Essential Safety and Operational Protocols for Handling Hazardous Substance "360A"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling hazardous chemicals in a laboratory setting. As the specific properties of "360A" are not publicly documented, these recommendations should be adapted in accordance with the substance's Safety Data Sheet (SDS) and your institution's specific safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the hazardous substance designated "this compound". The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for waste disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure in the laboratory.[1] All personnel must be trained on the proper use, limitations, and maintenance of their PPE.[2][3] The required PPE for handling "this compound" will depend on the specific procedures being performed and the associated risks of exposure.

Summary of Personal Protective Equipment Levels

Protection LevelDescriptionTypical EquipmentWhen to Use
Level A Highest level of respiratory, skin, and eye protection.[4]- Fully encapsulated chemical-resistant suit- Self-contained breathing apparatus (SCBA)[4]- Inner and outer chemical-resistant gloves- Chemical-resistant bootsRequired when there is a high potential for exposure to hazardous vapors, gases, or particulates.[4]
Level B Highest level of respiratory protection with less skin protection.- Hooded chemical-resistant clothing- SCBA- Inner and outer chemical-resistant gloves- Chemical-resistant bootsAppropriate for situations requiring the highest level of respiratory protection but where a lesser degree of skin protection is sufficient.
Level C Air-purifying respirator is used when the contaminant and its concentration are known.[4]- Full-face or half-mask air-purifying respirator- Chemical-resistant clothing- Inner and outer chemical-resistant gloves- Hard hat and safety glassesUsed when the airborne substance is known and its concentration has been measured, and an air-purifying respirator is appropriate.[4]
Level D Minimum protection for nuisance-level exposures.- Coveralls- Safety glasses- Chemical-resistant gloves- Steel-toed bootsThe minimum level of protection for any laboratory work; should only be used when there is no risk of respiratory or significant skin exposure.
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following steps should be followed in sequence:

Donning Procedure:

  • Hand Hygiene: Start with clean hands.

  • Gown/Suit: Put on the chemical-resistant gown or suit, ensuring complete coverage.[5]

  • Mask/Respirator: Secure the mask or respirator, ensuring a proper fit and seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs overlap with the sleeves of the gown or suit.[5]

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.[5]

  • Gown/Suit: Remove the gown or suit by rolling it down and away from the body.[5]

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the mask or respirator from the back without touching the front.

  • Hand Hygiene: Perform final hand hygiene.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of "this compound" is mandatory to minimize risks.

Receiving and Storage:

  • Upon receipt, inspect all containers for damage or leaks.

  • Label all containers clearly with the chemical name, hazard information, and date received.[6]

  • Store "this compound" in a designated, well-ventilated area, segregated from incompatible materials.[6]

  • Maintain an accurate inventory of "this compound".[7]

Handling:

  • Always handle "this compound" in a properly functioning chemical fume hood.

  • Have an emergency plan in place, including the location and proper use of safety showers, eyewash stations, and spill kits.[8]

  • Never work alone when handling highly hazardous materials.

Disposal Plan:

  • All waste contaminated with "this compound" must be treated as hazardous waste.

  • Segregate "this compound" waste into clearly labeled, sealed, and chemical-resistant containers.

  • Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste.

  • Do not dispose of "this compound" waste down the drain or in regular trash.

Visualizations

The following diagrams illustrate key workflows for the safe handling of "this compound".

Handling_and_Disposal_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE SDS Review Don PPE Don PPE Select PPE->Don PPE Chemical Handling Chemical Handling Don PPE->Chemical Handling In Fume Hood Segregate Waste Segregate Waste Chemical Handling->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Guidelines Decontaminate Area Decontaminate Area Doff PPE->Decontaminate Area

Caption: Workflow for the safe handling and disposal of "this compound".

PPE_Selection_Logic node_action node_action High Vapor Hazard? High Vapor Hazard? Level A PPE Level A PPE High Vapor Hazard?->Level A PPE Yes High Respiratory Hazard? High Respiratory Hazard? High Vapor Hazard?->High Respiratory Hazard? No Level B PPE Level B PPE High Respiratory Hazard?->Level B PPE Yes Known Airborne Contaminant? Known Airborne Contaminant? High Respiratory Hazard?->Known Airborne Contaminant? No Level C PPE Level C PPE Known Airborne Contaminant?->Level C PPE Yes Minimal Hazard? Minimal Hazard? Known Airborne Contaminant?->Minimal Hazard? No Level D PPE Level D PPE Minimal Hazard?->Level D PPE Yes Re-evaluate Procedure Re-evaluate Procedure Minimal Hazard?->Re-evaluate Procedure No

Caption: Decision-making for selecting the appropriate PPE level.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.